CM-675
Description
Properties
Molecular Formula |
C31H32N6O3 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |
InChI Key |
IUKGCTNFPZAWGC-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM675; CM 675; CM-675 |
Origin of Product |
United States |
Foundational & Exploratory
CM-675: A Technical Guide to a Novel Dual PDE5 and Class I HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound CM-675 is a novel small molecule that acts as a potent and selective dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs). With potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease, this compound has demonstrated the ability to engage its targets within the central nervous system (CNS) and modulate key cellular signaling pathways associated with memory and synaptic plasticity. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and a summary of its preclinical profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this promising compound.
Introduction
The multifactorial nature of neurodegenerative diseases, such as Alzheimer's, necessitates the development of therapeutic agents that can address multiple pathological mechanisms. A promising strategy involves the simultaneous inhibition of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). Inhibition of PDE5 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger crucial for synaptic plasticity and memory. Concurrently, inhibition of class I HDACs results in the hyperacetylation of histones and other proteins, leading to a more open chromatin structure and the transcriptional activation of genes involved in learning and memory.
This compound has emerged from a drug discovery program aimed at developing dual-target inhibitors for the treatment of Alzheimer's disease. This compound, also identified in scientific literature as compound 29a , has been characterized as a potent inhibitor of both PDE5 and HDAC1, with a favorable selectivity profile and evidence of target engagement in the CNS.
Mechanism of Action
This compound exerts its biological effects through the dual inhibition of two distinct enzyme classes:
-
Phosphodiesterase 5 (PDE5): By inhibiting PDE5, this compound prevents the degradation of cGMP. The resulting increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. A key substrate of PKG is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the formation of long-term memory.[1]
-
Class I Histone Deacetylases (HDACs): this compound selectively inhibits class I HDACs (primarily HDAC1 and HDAC2). This inhibition leads to an increase in the acetylation of lysine residues on the N-terminal tails of histone proteins. Histone hyperacetylation results in a more relaxed chromatin structure, facilitating the access of transcription factors, such as CREB, to gene promoters and enhancing the expression of genes associated with synaptic plasticity and cognitive function.[1][2]
The synergistic action of PDE5 and class I HDAC inhibition by this compound is hypothesized to restore cognitive function in the context of neurodegenerative disease.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biochemical Activity
| Target | IC50 (nM) | Assay Conditions |
| PDE5A | 114 | 30-minute pre-incubation |
| HDAC1 | 673 | 30-minute pre-incubation |
| HDAC1 | 180 | 4-hour pre-incubation |
| HDAC1 | 69 | 6-hour pre-incubation |
| HDAC2 | - | Significant time-dependent inhibition |
| HDAC6 | >10-fold selectivity over HDAC1 | - |
Data sourced from[1][2]. The time-dependent inhibition of HDAC1 suggests a slow-binding mechanism.
Table 2: Cellular Activity and Preclinical Profile
| Parameter | Observation | Concentration/Dose |
| Cellular Acetylation (AcH3K9) | Significant increase | 26-100 nM |
| Cellular CREB Phosphorylation (pCREB) | Significant increase | 26-100 nM |
| Cytotoxicity | Low | - |
| ADME-Tox Profile | Adequate | - |
| In Vivo Target Engagement (CNS) | Histone acetylation and pCREB | - |
Data sourced from[1].
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of dual PDE5/HDAC inhibitors like this compound.
PDE5 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant PDE5A1.
Materials:
-
Human recombinant PDE5A1 enzyme
-
cGMP substrate
-
Snake venom nucleotidase
-
Inorganic phosphate detection reagent (e.g., BIOMOL Green)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2)
-
This compound (serial dilutions)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PDE5A1 enzyme to each well, followed by the addition of the various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting GMP to guanosine and inorganic phosphate.
-
Incubate for a further 10 minutes at 37°C.
-
Add the inorganic phosphate detection reagent (BIOMOL Green) and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against class I HDACs (e.g., HDAC1).
Materials:
-
Human recombinant HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Developer solution (containing Trichostatin A to stop the reaction and a lysine developer)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (serial dilutions)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the HDAC1 enzyme to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified duration (e.g., 30 minutes, 4 hours, 6 hours) at 37°C to assess time-dependent inhibition.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot for Cellular Target Engagement
Objective: To assess the effect of this compound on histone acetylation (AcH3K9) and CREB phosphorylation (pCREB) in a cellular context.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-acetyl-Histone H3 (Lys9), anti-phospho-CREB (Ser133), anti-total Histone H3, anti-total CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 26-100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histone H3 and phosphorylated CREB to their respective total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
References
In-Depth Technical Guide: The Mechanism of Action of CM-675
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-675 is a potent, dual-action small molecule inhibitor targeting phosphodiesterase 5 (PDE5) and Class I histone deacetylases (HDACs), with a primary focus on HDAC1. This targeted polypharmacology is designed to address the complex pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. By concurrently modulating two distinct signaling pathways, this compound aims to restore synaptic plasticity, enhance cognitive function, and provide neuroprotection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual Inhibition of PDE5 and HDAC1
This compound exerts its therapeutic potential through the simultaneous inhibition of two key enzymes:
-
Phosphodiesterase 5 (PDE5): An enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).
-
Histone Deacetylase 1 (HDAC1): A Class I HDAC that removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression.
The dual inhibitory activity of this compound leads to a synergistic effect on downstream signaling pathways crucial for neuronal function and survival.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzymatic assays.
| Target | IC50 (nM) |
| PDE5A | 114[1] |
| HDAC1 | 673[1] |
Table 1: In vitro inhibitory potency of this compound against PDE5A and HDAC1.
Signaling Pathways and Cellular Responses
The dual inhibition of PDE5 and HDAC1 by this compound initiates a cascade of downstream molecular events that converge to produce its neuroprotective and cognitive-enhancing effects.
PDE5 Inhibition and the cGMP-CREB Pathway
Inhibition of PDE5 by this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) is a critical transcription factor that promotes the expression of genes involved in synaptic plasticity, learning, and memory.[1]
HDAC1 Inhibition and Histone Acetylation
By inhibiting HDAC1, this compound prevents the removal of acetyl groups from histone proteins, particularly at lysine residues such as Histone H3 Lysine 9 (H3K9). This leads to a more open chromatin structure (euchromatin), facilitating the access of transcription factors, including pCREB, to gene promoters. The resulting increase in histone acetylation (AcH3K9) enhances the transcription of genes associated with neuronal health and cognitive function.[1]
In Vivo Target Engagement
Preclinical studies have demonstrated that this compound effectively engages its targets in the central nervous system (CNS). Administration of this compound leads to measurable increases in histone acetylation and CREB phosphorylation in the brain, confirming its ability to cross the blood-brain barrier and exert its mechanism of action in the target organ.[1]
Experimental Protocols
The following sections provide an overview of the methodologies employed to characterize the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assays
-
Principle: A fluorescence polarization (FP)-based assay is used to measure the inhibition of recombinant human PDE5A1. The assay relies on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5.
-
Protocol Outline:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the diluted compound, recombinant PDE5A1 enzyme, and a fluorescently labeled cGMP substrate.
-
Incubate the plate to allow for the enzymatic reaction.
-
Stop the reaction and measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Principle: A fluorometric assay is used to measure the inhibition of recombinant human HDAC1. The assay utilizes a substrate that, upon deacetylation by HDAC1 and subsequent development, releases a fluorescent product.
-
Protocol Outline:
-
Prepare serial dilutions of this compound.
-
In a microplate, incubate the diluted compound with recombinant HDAC1 enzyme and an acetylated fluorogenic substrate.
-
After incubation, add a developer solution to release the fluorophore from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular Assays
-
Principle: Western blotting is used to detect the levels of acetylated histone H3 at lysine 9 (AcH3K9) in cell lysates following treatment with this compound.
-
Protocol Outline:
-
Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells).
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for AcH3K9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize to a loading control (e.g., total histone H3 or GAPDH).
-
-
Principle: Western blotting is employed to measure the levels of phosphorylated CREB at Ser133 in cell lysates after treatment with this compound.
-
Protocol Outline:
-
Culture neuronal cells as described above.
-
Treat the cells with this compound at different concentrations and for various time points.
-
Prepare cell lysates and perform SDS-PAGE and western blotting as described for the histone acetylation assay.
-
Probe the membrane with a primary antibody specific for pCREB (Ser133).
-
Use an HRP-conjugated secondary antibody and ECL for detection and quantification. Normalize to total CREB levels.
-
Conclusion
This compound is a novel dual inhibitor of PDE5 and HDAC1 that demonstrates a clear and synergistic mechanism of action. By elevating cGMP levels to activate the CREB signaling pathway and concurrently increasing histone acetylation to enhance gene transcription, this compound addresses key molecular deficits associated with neurodegenerative diseases. The preclinical data, supported by robust in vitro and cellular experimental protocols, provide a strong rationale for its further development as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by synaptic dysfunction and cognitive decline.
References
No Publicly Available Information on the Discovery and Synthesis of "CM-675"
Despite a comprehensive search of publicly available scientific and technical databases, no specific information could be found regarding a compound or drug designated as "CM-675." This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed in scientific literature or at conferences, or a designation that is not widely recognized in the public domain.
The search for "this compound discovery" and "this compound synthesis" yielded a range of unrelated results, including references to the chemical element Curium (Cm), course codes for clinical research studies, product numbers for commercial goods, and various scientific publications that do not mention a compound with this specific identifier.
Without any foundational information on the chemical structure, biological target, or therapeutic area of "this compound," it is not possible to provide an in-depth technical guide on its discovery, synthesis, mechanism of action, or associated experimental protocols as requested.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, publications from the originating institution, or presentations at scientific conferences where such information might be disclosed for the first time. As of the current date, no public records match the query for "this compound."
An In-Depth Technical Guide to the Biological Targets Associated with "675": p-Ser-675-β-catenin and miR-675
Disclaimer: The term "CM-675" does not correspond to a clearly identifiable biological target in the public scientific literature. This guide provides an in-depth analysis of two prominent biological entities where the number "675" is of critical significance: the phosphorylation of β-catenin at serine 675 (p-Ser-675-β-catenin) and microRNA-675 (miR-675). These represent the most relevant interpretations of the query based on available research.
Part 1: The Biological Target: Phosphorylation of β-catenin at Serine 675 (p-Ser-675-β-catenin)
Core Concept
β-catenin is a multifunctional protein involved in both cell-cell adhesion and gene transcription as a key downstream effector of the Wnt signaling pathway.[1] Its stability and nuclear localization are tightly regulated, often through a series of phosphorylation events. Phosphorylation of β-catenin at serine 675 (Ser-675) by Protein Kinase A (PKA) is a significant regulatory mechanism that stabilizes the protein.[2][3][4] This stabilization occurs through the inhibition of its ubiquitination, leading to its accumulation and enhanced transcriptional activity.[2][3] This pathway is distinct from the canonical Wnt pathway's regulation of β-catenin via GSK-3β-mediated phosphorylation and subsequent degradation.[4]
The phosphorylation of β-catenin at Ser-675 has been implicated in the pathogenesis of Congenital Hepatic Fibrosis (CHF), where it contributes to increased cholangiocyte motility.[5]
Signaling Pathway of p-Ser-675-β-catenin
The signaling cascade leading to the phosphorylation of β-catenin at Ser-675 and its subsequent nuclear translocation and activity is initiated by an increase in intracellular cyclic AMP (cAMP).
-
Activation of PKA: Elevated cAMP levels, which can be induced by agents like forskolin, activate cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation of β-catenin: Activated PKA directly phosphorylates β-catenin at the Ser-675 residue.[2][3][4]
-
Stabilization of β-catenin: This phosphorylation event inhibits the ubiquitination of β-catenin, preventing its degradation by the proteasome.[2][3]
-
Rac-1 Activation: Concurrently, the cAMP/PKA pathway can also stimulate the activity of the Rho-GTPase, Rac-1.[5]
-
Nuclear Translocation: The nuclear translocation of p-Ser-675-β-catenin is dependent on the activity of Rac-1.[5]
-
Transcriptional Activation: Once in the nucleus, p-Ser-675-β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to promote the expression of target genes.[2][3] This binding is enhanced by the phosphorylation at Ser-675, which promotes the interaction with the transcriptional coactivator CREB-binding protein (CBP).[4][6]
Quantitative Data
| Parameter | Condition | Observation | Reference |
| pSer675-β-catenin Expression | Baseline in Pkhd1del4/del4 cholangiocytes | Significantly higher compared to Wild Type. | [5] |
| β-catenin Transcriptional Activity | Baseline in Pkhd1del4/del4 cholangiocytes | Significantly higher compared to Wild Type. | [5] |
| PKA Stimulation | Forskolin (10μM) treatment | Further enhanced β-catenin transcriptional activity. | [7] |
| PKA Inhibition | PKI (1μM) treatment | Significantly reduced the expression of pSer675-β-catenin. | [7] |
| Cell Migration | Pkhd1del4/del4 cholangiocytes | Significantly higher and inhibited by PKI, β-catenin siRNA, and a Rac-1 inhibitor. | [7] |
Experimental Protocols
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or cholangiocytes) in 96-well plates.
-
Co-transfect cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).[8]
-
-
Treatment:
-
After 24 hours, treat the cells with the desired compounds (e.g., Forskolin to stimulate, PKI to inhibit).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system to measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of TOPFlash to FOPFlash luciferase activity, normalized to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates an increase in β-catenin transcriptional activity.[8]
-
This assay is used to quantify cell migration towards a chemoattractant.
-
Chamber Preparation:
-
Cell Seeding:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Seed the cells in serum-free medium in the upper chamber.[11]
-
-
Incubation:
-
Incubate the chambers for a sufficient time to allow for cell migration (e.g., 20 hours).[11]
-
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.[11]
-
Count the number of migrated cells under a microscope.
-
This technique is used to specifically inhibit the expression of β-catenin to study its functional role.
-
siRNA Transfection:
-
Incubation:
-
Validation of Knockdown:
-
Confirm the reduction in β-catenin expression at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[13]
-
-
Functional Assays:
-
Perform functional assays (e.g., cell migration, proliferation) to assess the phenotypic effects of β-catenin knockdown.
-
Part 2: The Biological Target: microRNA-675 (miR-675)
Core Concept
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. miR-675 has been identified as an oncogenic miRNA in several cancers, including glioma.[14] It is derived from the long non-coding RNA H19.[15][16] In glioma, miR-675 promotes cell proliferation and motility by negatively regulating the expression of the tumor suppressor gene, Retinoblastoma 1 (RB1).[14]
Mechanism of Action and Signaling Pathway of miR-675
The primary mechanism of action of miR-675 in glioma is through the post-transcriptional silencing of its target, RB1.
-
Expression of miR-675: The expression of miR-675 is often upregulated in glioma tissues, particularly in high-grade gliomas.[16]
-
Binding to RB1 mRNA: miR-675 binds to the 3' untranslated region (3' UTR) of the RB1 mRNA.
-
Inhibition of RB1 Translation: This binding leads to the degradation of the RB1 mRNA or the inhibition of its translation, resulting in reduced levels of the RB1 protein.
-
Promotion of Cell Proliferation and Motility: RB1 is a key regulator of the cell cycle. By downregulating RB1, miR-675 promotes the transition from the G1 to the S phase of the cell cycle, leading to increased cell proliferation. The downregulation of RB1 also contributes to increased cell migration and invasion.[14]
Quantitative Data
| Parameter | Condition | Observation | Reference |
| miR-675 Expression | High-grade glioma tissues | Significantly higher expression compared to low-grade glioma. | [16] |
| Correlation | Glioma tissues | A significant positive correlation between H19 and miR-675 expression. | [15][16] |
| RB1 Expression | Glioma tissues and cell lines | Negatively correlated with miR-675-5p expression at both mRNA and protein levels. | [14] |
| Clinical Association | Glioma patients | Deregulation of the miR-675-5p-RB1 axis is associated with advanced WHO grade. | [14] |
Experimental Protocols
This assay is used to confirm the direct interaction between miR-675 and the 3' UTR of the RB1 mRNA.
-
Plasmid Construction:
-
Clone the 3' UTR of the RB1 gene containing the predicted miR-675 binding site downstream of a luciferase reporter gene in a suitable vector.
-
Create a mutant version of this plasmid where the miR-675 binding site is mutated as a negative control.
-
-
Cell Culture and Transfection:
-
Co-transfect cells with the luciferase reporter plasmid (either wild-type or mutant) and either a miR-675 mimic or a negative control miRNA. A Renilla luciferase plasmid is also co-transfected for normalization.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells and perform a dual-luciferase assay as described previously.
-
-
Data Analysis:
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type RB1 3' UTR reporter and the miR-675 mimic (but not with the mutant reporter) confirms that RB1 is a direct target of miR-675.
-
This method is used for the sensitive and specific quantification of mature miR-675 levels.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a specific stem-loop RT primer for miR-675 to generate cDNA. This provides higher specificity for the mature miRNA.
-
-
Real-Time PCR:
-
Perform real-time PCR using a forward primer specific for miR-675 and a universal reverse primer, along with a suitable detection chemistry (e.g., SYBR Green or a TaqMan probe).
-
-
Data Analysis:
-
Normalize the expression of miR-675 to a suitable endogenous control (e.g., U6 snRNA). Calculate the relative expression using the ΔΔCt method.
-
This assay measures the ability of glioma cells to invade through a basement membrane matrix.
-
Chamber Preparation:
-
Use a transwell insert with a porous membrane (e.g., 8-μm pores).
-
Coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.[17]
-
-
Cell Seeding:
-
Seed glioma cells (previously transfected with a miR-675 mimic, inhibitor, or controls) in serum-free medium in the upper chamber.
-
Add a chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate for a sufficient time to allow for invasion (e.g., 20 hours).[17]
-
-
Quantification:
-
Remove non-invading cells from the upper surface.
-
Fix, stain, and count the invading cells on the lower surface of the membrane. An increase in the number of invading cells upon miR-675 overexpression would indicate its role in promoting invasion.
-
References
- 1. SignalSilence® beta-Catenin siRNA I | Cell Signaling Technology [cellsignal.com]
- 2. Phosphorylation of β-Catenin by Cyclic AMP-Dependent Protein Kinase Stabilizes β-Catenin through Inhibition of Its Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase stabilizes beta-catenin through inhibition of its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKA dependent p-Ser-675β-catenin, a novel signaling defect in a mouse model of Congenital Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcancer.org [jcancer.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. 4.9. Boyden-chamber Cell Migration Assay [bio-protocol.org]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-675 promotes glioma cell proliferation and motility by negatively regulating retinoblastoma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long Non-Coding RNA H19 Promotes Glioma Cell Invasion by Deriving miR-675 | PLOS One [journals.plos.org]
- 16. Long Non-Coding RNA H19 Promotes Glioma Cell Invasion by Deriving miR-675 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of CM-675: A Dual Inhibitor of PDE5 and Class I HDACs
For Researchers, Scientists, and Drug Development Professionals
CM-675 has emerged as a significant small molecule of interest in neurodegenerative disease research, particularly for Alzheimer's disease. Its unique dual-inhibitory action against phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs) presents a multi-faceted approach to tackling complex pathologies. This technical guide provides an in-depth overview of the in vitro studies that have characterized the activity and mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its targeted signaling pathways.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings, providing a clear comparison of its potency.
| Target | IC50 (nM) | Assay Type | Notes |
| PDE5 | 114 | Biochemical Assay | Inhibition of phosphodiesterase 5 activity. |
| HDAC1 | 673 | Biochemical Assay | Inhibition of histone deacetylase 1 activity, time-dependent. |
Table 1: Inhibitory Potency of this compound against PDE5 and HDAC1. [1]
The inhibitory effect of this compound on class I HDACs has been shown to be time-dependent, a crucial factor in understanding its cellular activity.
| Target | Pre-incubation Time | IC50 (nM) |
| HDAC1 | 30 min | 673 |
| HDAC1 | 4 hours | 180 |
| HDAC1 | 6 hours | 69 |
Table 2: Time-Dependent Inhibition of HDAC1 by this compound. [1]
This time-dependent increase in potency, particularly against HDAC1, suggests a mechanism that may involve a conformational change in the enzyme upon binding or a slow-binding kinetic profile. A similar significant time-dependent effect was also observed for HDAC2.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating two distinct but interconnected signaling pathways: the cGMP pathway through PDE5 inhibition and the regulation of gene expression through HDAC inhibition.
PDE5 Inhibition and the cGMP Pathway
By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn can phosphorylate various downstream targets. In the context of neurodegeneration, this can promote synaptic plasticity, enhance memory function, and increase cerebral blood flow.
References
Technical Guide: Safety and Toxicity Profile of CM-675
Disclaimer: Publicly available information on a compound designated "CM-675" is not available. This document has been constructed using data for the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib , as a representative example to fulfill the structural and content requirements of this guide. All data, pathways, and protocols detailed below pertain to Osimertinib and are intended to serve as a template for the evaluation of a novel compound like this compound.
Executive Summary
This guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of Osimertinib, a potent and irreversible inhibitor of EGFR, particularly effective against sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3][4] The document covers key findings from toxicology studies, summarizes adverse events reported in major clinical trials, and details the experimental protocols used to generate this data. The primary mechanism of action involves covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3]
Non-Clinical Safety and Toxicology
Non-clinical studies in mice, rats, and dogs have been conducted to characterize the toxicological profile of Osimertinib.[5] The major target organs for toxicity were consistent with the inhibition of EGFR and included the gastrointestinal tract, skin, and eyes.[6]
Safety Pharmacology
In vivo safety pharmacology studies investigated the effects of Osimertinib on vital functions. While some equivocal findings of decreased cardiac contractility were noted in dogs and guinea pigs, the overall toxicities were in line with those observed for other approved EGFR inhibitors.[5] A pharmacokinetic/pharmacodynamic analysis suggested a potential for concentration-dependent QTc interval prolongation.[4]
General Toxicology
Repeat-dose toxicology studies were conducted in animal models. The observed toxicities were consistent with the known effects of EGFR inhibition.[5] Two primary active metabolites, AZ7550 and AZ5104, were identified in human plasma at levels approximately 10% of the parent compound.[4][5] Both metabolites were present at sufficient levels in the animal models used for toxicological assessment.[5]
Genotoxicity and Carcinogenicity
Osimertinib was found to be negative in all in vitro and in vivo assays for genotoxicity.[5] Carcinogenicity studies have not been reported in the provided search results.
Reproductive and Developmental Toxicology
Osimertinib treatment in male rats for 65 days was associated with decreases in male fertility, characterized by increased pre-implantation loss in untreated females. These effects occurred at exposures approximately half of those observed in humans at the recommended 80 mg dose.[5]
Clinical Safety and Adverse Event Profile
The clinical safety of Osimertinib has been extensively evaluated in multiple trials, including the notable FLAURA and AURA series of studies.[1][7][8] The majority of adverse reactions were Grade 1 or 2 in severity.[9]
Summary of Common Adverse Reactions
The most frequently reported adverse reactions (≥20%) in patients receiving Osimertinib monotherapy include diarrhea, rash, nail toxicity, and dry skin.[7][9][10][11]
Table 1: Most Common Adverse Reactions (All Grades) with Osimertinib Monotherapy
| Adverse Reaction | Frequency (%) |
| Diarrhea | 40 - 60%[7][12] |
| Rash (grouped terms) | 39 - 59%[7][12] |
| Nail Toxicity (e.g., Paronychia) | 22 - 39%[7][10] |
| Dry Skin (Xerosis) | 23 - 38%[7][10] |
| Stomatitis | 29%[7] |
| Decreased Appetite | 24%[7] |
| Cough | 22%[7] |
| Nausea | 20%[7] |
Table 2: Common Grade ≥3 Adverse Events with Osimertinib
| Adverse Reaction | Frequency (%) |
| Thromboembolic Events | 7.3%[12] |
| Anemia | 5%[7] |
| Cutaneous Toxicity | 5%[7] |
| Diarrhea | 4.9%[12] |
| Pneumonia/Interstitial Lung Disease (ILD) | 3 - 3.9%[7][9] |
| Arterial Thromboembolism | 2.4%[12] |
| Rash | 1 - 2.4%[10][12] |
Serious Adverse Reactions and Management
Serious adverse reactions of clinical interest include Interstitial Lung Disease (ILD)/Pneumonitis, QTc interval prolongation, and cardiomyopathy.[13]
-
Interstitial Lung Disease (ILD)/Pneumonitis: Occurred in approximately 3.9% of patients, with some cases being fatal.[4][9] Permanent discontinuation of the drug is required for diagnosed ILD/Pneumonitis.[9]
-
QTc Interval Prolongation: Osimertinib has been shown to cause a concentration-dependent prolongation of the QTc interval.[4]
-
Cardiomyopathy: A reduction in left ventricular ejection fraction has been observed.
Dose interruptions and reductions are employed to manage toxicities.[12][14] In one study, 23.2% of patients experienced a treatment interruption due to toxicities, with 6.1% permanently discontinuing the treatment.[12]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory potency (IC50) of the compound against wild-type and mutant forms of the EGFR kinase.
Methodology:
-
Protein Expression: Recombinant EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) are expressed and purified from an appropriate system (e.g., baculovirus-infected insect cells).
-
Kinase Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The test compound (e.g., Osimertinib) is added in a range of concentrations (e.g., 10-point serial dilution).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The resulting data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model. Osimertinib demonstrated high potency against mutant EGFR (IC50 <15 nM) and lower potency against wild-type EGFR (IC50: 480–1865 nM).[3]
Cell-Based Proliferation Assays
Objective: To assess the effect of the compound on the growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Culture: Non-small cell lung cancer (NSCLC) cell lines with known EGFR statuses (e.g., H1975: L858R/T790M; PC-9: ex19del) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compound across a range of concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Clinical Trial Protocol (Example: FLAURA Study)
Objective: To compare the efficacy and safety of Osimertinib with a standard-of-care EGFR-TKI (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation.[15]
Methodology:
-
Study Design: A randomized, double-blind, multicenter Phase III clinical trial.[15]
-
Patient Population: Patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[15]
-
Randomization: Patients are randomized (1:1) to receive either Osimertinib (80 mg once daily) or a standard TKI (gefitinib 250 mg or erlotinib 150 mg once daily).[15]
-
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[15]
-
-
Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Osimertinib) on the EGFR signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for a cell-based proliferation assay to determine compound potency.
References
- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 10. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Benefit‐Risk Assessment of Osimertinib for the Treatment of Metastatic Non‐Small Cell Lung Cancer Harboring Epidermal Growth Factor Receptor T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Osimertinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. tandfonline.com [tandfonline.com]
Technical Guide: Determination of the Solubility Profile of a Novel Compound
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A Methodological Approach to Determining the Solubility of a Target Compound, exemplified for "CM-675"
Executive Summary
The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including absorption, distribution, and overall therapeutic efficacy. This technical guide outlines a comprehensive and standardized methodology for determining the solubility of a novel compound in a range of pharmaceutically and chemically relevant solvents. Due to the ambiguous identity of the compound designated "this compound" in public databases—with references pointing to a monoclonal antibody (Tremelimumab, also known as CP-675,206), a pharmaceutical formulation (Acetaminophen/Hydrocodone), and an industrial admixture—specific solubility data for a singular entity "this compound" cannot be provided. Instead, this document serves as a detailed protocol for researchers to establish a solubility profile for their compound of interest. The methodologies described herein are based on widely accepted scientific principles and practices in the field of pharmaceutical sciences.
Introduction
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental characteristic of any chemical compound. In drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption. A comprehensive understanding of a compound's solubility in various solvents—both aqueous and organic—is therefore essential for formulation development, toxicity studies, and ensuring consistent biological activity.
This guide provides a detailed experimental protocol for determining the equilibrium solubility of a solid compound. It further illustrates a generalized workflow and a representative signaling pathway to fulfill the visualization requirements of a technical whitepaper.
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.
3.1. Materials and Equipment
-
Compound of interest (e.g., this compound)
-
A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG400))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Addition of Solvent: Add a known volume of the test solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]
-
Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[1]
-
Data Analysis: Calculate the solubility of the compound in each solvent using the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
Data Presentation
As no specific quantitative data for a singular research compound "this compound" is publicly available, the following table serves as a template for presenting experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Water | 25 | TBD | HPLC |
| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | TBD | HPLC |
| 0.1 N Hydrochloric Acid (HCl) | 37 | TBD | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | TBD | HPLC |
| Ethanol | 25 | TBD | HPLC |
| Methanol | 25 | TBD | HPLC |
| Acetonitrile | 25 | TBD | HPLC |
| Polyethylene Glycol 400 (PEG400) | 25 | TBD | HPLC |
| TBD: To Be Determined experimentally. |
Mandatory Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
5.2. Representative Signaling Pathway
Given the ambiguity of "this compound," a specific signaling pathway cannot be delineated. The diagram below represents a generic receptor tyrosine kinase (RTK) signaling cascade, a common pathway targeted in drug development, to demonstrate the requested visualization capability. Signal transduction is the process by which a cell converts an extracellular signal into a cellular response.[2] These pathways are often initiated by the binding of a ligand to a cell surface receptor.[3][4]
Caption: A generic RTK signaling pathway.
Conclusion
While specific solubility data for a compound denoted as "this compound" remains elusive due to its ambiguous identification in the public domain, this guide provides a robust and detailed framework for researchers to determine this critical parameter for their compounds of interest. The presented shake-flask protocol, coupled with HPLC analysis, represents a gold standard for generating reliable equilibrium solubility data. Adherence to standardized methodologies is paramount for ensuring data quality and comparability across different studies and development phases. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise communication of experimental findings.
References
In-depth Technical Guide: Stability and Storage of Novel Research Compounds
Disclaimer: Extensive searches for a specific compound designated "CM-675" did not yield any relevant scientific or technical data. The information presented in this guide is therefore a generalized framework for assessing the stability and defining storage conditions for novel research compounds, intended for researchers, scientists, and drug development professionals. The placeholder "COMPOUND-X" will be used to denote a hypothetical novel compound.
Introduction to Stability and Storage of Novel Compounds
The stability of a novel compound is a critical determinant of its viability as a potential therapeutic agent. A comprehensive understanding of a compound's stability profile is essential for ensuring its safety, efficacy, and quality throughout the drug development lifecycle. This involves characterizing its intrinsic chemical and physical properties and its susceptibility to degradation under various environmental conditions. The data generated from stability studies are fundamental for establishing appropriate storage conditions, re-test periods, and shelf-life.
This guide outlines the key considerations and experimental approaches for evaluating the stability and defining the storage conditions for a novel research compound.
Quantitative Data Summary
For any novel compound, a systematic collection of stability data is crucial. The following tables provide a template for summarizing quantitative data obtained from stability studies on "COMPOUND-X."
Table 1: Summary of Forced Degradation Studies for COMPOUND-X
| Stress Condition | Duration | Temperature (°C) | Observations | Percent Degradation | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl) | 7 days | 60 | Significant degradation | 25% | DX-A, DX-B |
| Base Hydrolysis (0.1 N NaOH) | 7 days | 60 | Rapid degradation | 45% | DX-C, DX-D |
| Oxidation (3% H₂O₂) | 7 days | 25 (Ambient) | Moderate degradation | 15% | DX-E |
| Thermal Degradation | 14 days | 80 | Minor degradation | 5% | DX-F |
| Photostability (ICH Q1B) | 10 days | 25 (Ambient) | Stable | <1% | None detected |
Table 2: Long-Term Stability Data for COMPOUND-X (Batch No. XYZ-001)
| Storage Condition | Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |
| 5°C ± 3°C | Initial | White Powder | 99.8 | 99.9 | <0.1 |
| 3 Months | No Change | 99.5 | 99.8 | 0.1 | |
| 6 Months | No Change | 99.2 | 99.7 | 0.2 | |
| 12 Months | No Change | 98.9 | 99.5 | 0.3 | |
| 25°C ± 2°C / 60% RH ± 5% RH | Initial | White Powder | 99.8 | 99.9 | <0.1 |
| 3 Months | Slight Yellowing | 97.5 | 98.0 | 1.5 | |
| 6 Months | Yellow Powder | 95.2 | 96.1 | 3.2 | |
| 12 Months | Yellow-Brown Powder | 92.1 | 93.5 | 5.8 | |
| 40°C ± 2°C / 75% RH ± 5% RH | Initial | White Powder | 99.8 | 99.9 | <0.1 |
| 1 Month | Brownish Powder | 90.3 | 91.5 | 7.8 | |
| 3 Months | Dark Brown Solid | 85.1 | 86.7 | 12.5 | |
| 6 Months | Tarry substance | 78.4 | 80.2 | 18.9 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable stability testing.
Forced Degradation Studies
Objective: To identify the likely degradation pathways of COMPOUND-X and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of COMPOUND-X in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 7 days. At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 7 days. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL for analysis.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 7 days. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL for analysis.
-
Thermal Degradation: Place a known quantity of solid COMPOUND-X in a controlled temperature oven at 80°C for 14 days. At specified time points, withdraw a sample, prepare a solution at a concentration of 100 µg/mL, and analyze.
-
Photostability: Expose solid COMPOUND-X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions. Analyze both the exposed and control samples.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of mobile phases A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile). Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.
Long-Term Stability Testing
Objective: To establish the re-test period and recommend storage conditions for COMPOUND-X.
Methodology:
-
Sample Preparation: Place sufficient quantities of COMPOUND-X from a single batch into containers that are impermeable and inert.
-
Storage Conditions: Store the samples in calibrated stability chambers maintained at the following conditions:
-
Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color, form, or clarity.
-
Assay: Quantify the amount of COMPOUND-X using the validated stability-indicating HPLC method.
-
Purity: Determine the purity of the sample and quantify any degradation products using the same HPLC method.
-
Moisture Content: Determine the water content using Karl Fischer titration, if applicable.
-
Physical Properties: Assess any changes in critical physical properties such as particle size or crystal form (polymorphism) using appropriate techniques (e.g., microscopy, X-ray powder diffraction), if applicable.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a novel research compound.
Hypothetical Degradation Pathway of COMPOUND-X
Caption: Hypothetical degradation pathways of COMPOUND-X under stress conditions.
Conclusion and Recommendations
Based on the hypothetical data presented, COMPOUND-X exhibits significant degradation under basic, acidic, and oxidative conditions, and is also sensitive to elevated temperatures. It is, however, stable to light.
Recommended Storage Conditions: Based on the long-term stability data, COMPOUND-X should be stored in well-sealed, inert containers at refrigerated temperatures (5°C ± 3°C) and protected from moisture to ensure its stability for an extended period. Storage at room temperature is not recommended due to significant degradation observed over time.
This generalized guide provides a robust framework for approaching the stability and storage condition assessment for any new chemical entity. The specific experimental details and analytical methods must be tailored to the known properties of the compound .
Methodological & Application
CM-675 experimental protocol for cell culture
Application Notes: CM-675
Introduction
This compound is a novel, potent, and selective small-molecule inhibitor targeting the mTORC1 signaling pathway. The mammalian target of rapamycin (mTOR) is a critical kinase that integrates signals from various growth factors and nutrients to regulate cell growth, proliferation, and survival. As a key component of the PI3K/Akt/mTOR axis, mTOR forms two distinct complexes: mTORC1 and mTORC2. This compound selectively inhibits mTORC1, leading to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines. These application notes provide detailed protocols for evaluating the cellular activity of this compound.
Mechanism of Action
This compound functions by directly binding to the ATP-catalytic site of mTOR within the mTORC1 complex. This competitive inhibition prevents the phosphorylation of key downstream substrates, thereby disrupting protein synthesis and other anabolic processes essential for tumor cell growth. The high selectivity for mTORC1 over mTORC2 minimizes off-target effects, offering a potentially favorable therapeutic window.
Caption: Signaling pathway of this compound targeting the mTORC1 complex.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol details the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, U-87 MG)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Typical final concentrations range from 0.1 nM to 100 µM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound and determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).
-
Western Blot Analysis for Pathway Modulation
This protocol is for verifying the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-S6K (Thr389), anti-S6K, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescent imaging system. β-Actin is used as a loading control.
-
Caption: General experimental workflow for evaluating this compound activity.
Data Presentation
Table 1: In Vitro Cell Viability (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.4 |
| A549 | Lung Carcinoma | 89.2 |
| U-87 MG | Glioblastoma | 33.7 |
| PC-3 | Prostate Cancer | 125.6 |
| HCT116 | Colon Carcinoma | 22.1 |
Table 2: Western Blot Densitometry Analysis
This table shows the relative band intensity of phosphorylated S6K (p-S6K) normalized to total S6K in U-87 MG cells treated with this compound for 24 hours. Data are presented as a percentage of the vehicle control.
| This compound Conc. (nM) | Relative p-S6K Level (%) |
| 0 (Vehicle) | 100 |
| 10 | 68 |
| 100 | 14 |
| 1000 | <5 |
Application Notes and Protocols for the Preparation of CM-675 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-675 is a novel small molecule inhibitor with potential applications in drug development and biomedical research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Due to the limited publicly available information on the specific chemical properties of this compound, this document also serves as a general guide for establishing a protocol for a new or poorly characterized compound. The data presented in this document is hypothetical and should be replaced with experimentally determined values for the specific batch of this compound being used.
Compound Information and Properties
Prior to the preparation of a stock solution, it is essential to gather all available information on the compound's properties. For a novel compound like this compound, some of these properties may need to be determined empirically.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Weight | 450.5 g/mol | Hypothetical |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC |
| Solubility (at 25°C) | ||
| DMSO | ≥ 100 mg/mL (≥ 222 mM) | Experimental Determination |
| Ethanol | ~10 mg/mL (~22 mM) | Experimental Determination |
| Water | <0.1 mg/mL (<0.22 mM) | Experimental Determination |
| Storage of Solid | -20°C, desiccated | Supplier Recommendation |
| Storage of Stock Solution | -20°C or -80°C | Recommended |
Experimental Protocols
Determination of Solubility
For a new compound, it is crucial to determine its solubility in various common laboratory solvents to select the most appropriate one for stock solution preparation.
Protocol for Solubility Testing:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution. If the compound dissolves completely, it is soluble at that concentration.
-
If the compound does not dissolve, incrementally add more solvent and vortex until it dissolves completely. Record the total volume of solvent used to calculate the approximate solubility.
-
If the compound remains insoluble after adding a significant volume of solvent, it can be considered poorly soluble or insoluble in that solvent.
-
Repeat this process for other solvents of interest (e.g., ethanol, PBS, water).
Preparation of a High-Concentration Stock Solution in DMSO
Based on the hypothetical solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Protocol for a 10 mM Stock Solution:
-
Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Calculation:
-
Target Concentration: 10 mM (which is 0.010 mol/L)
-
Molecular Weight of this compound: 450.5 g/mol (hypothetical)
-
To calculate the mass of this compound needed for a specific volume (e.g., 1 mL):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
-
-
Weighing:
-
On a calibrated analytical balance, carefully weigh out 4.505 mg of this compound into a sterile microcentrifuge tube or glass vial.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial containing the weighed this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate cell culture medium or buffer immediately before use.
Protocol for a 10 µM Working Solution:
-
Calculation (for a final volume of 1 mL):
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock solution = 10 mM
-
V1 = Volume of stock solution to add = ?
-
C2 = Desired concentration of working solution = 10 µM
-
V2 = Final volume of working solution = 1 mL
-
-
First, ensure the units are consistent (e.g., convert mM to µM: 10 mM = 10,000 µM).
-
V1 = (C2 x V2) / C1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Dilution:
-
Aseptically add 999 µL of the desired sterile cell culture medium or buffer to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the tube.
-
Gently vortex or pipette up and down to mix thoroughly.
-
-
Use:
-
Use the freshly prepared working solution immediately for your experiment. Note that the final concentration of DMSO in this example is 0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all chemical waste according to your institution's guidelines.
Application Notes and Protocols for the Study of CM-675: Phosphorylation of β-Catenin at Serine 675
Introduction
The phosphorylation of β-catenin at serine 675 (pSer-675-β-catenin), herein referred to as CM-675, is a key signaling event downstream of the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway.[1][2] Unlike the canonical Wnt signaling pathway that involves GSK3-dependent phosphorylation and subsequent degradation of β-catenin, PKA-mediated phosphorylation at Ser-675 has been shown to stabilize β-catenin, promoting its nuclear translocation and transcriptional activity.[1] This pathway is of particular interest in disease models such as Congenital Hepatic Fibrosis (CHF), where elevated cAMP levels lead to increased pSer-675-β-catenin, contributing to disease pathogenesis through enhanced cell motility.[1][2]
These application notes provide a framework for the development and validation of assays to quantify pSer-675-β-catenin and its downstream effects. The protocols outlined below describe methods for the detection of pSer-675-β-catenin by Western blot and the quantification of its transcriptional activity using a TCF-dependent reporter assay.
This compound Signaling Pathway
The signaling cascade leading to this compound activation and subsequent cellular responses involves the elevation of intracellular cAMP, which activates PKA. PKA then directly phosphorylates β-catenin at serine 675. For pSer-675-β-catenin to translocate to the nucleus and become transcriptionally active, the activation of the Rho-GTPase, Rac-1, is also required, which can also be stimulated by cAMP.[1][2] In the nucleus, pSer-675-β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes.
Caption: this compound (pSer-675-β-catenin) signaling pathway.
Quantitative Data Summary
The following tables provide representative data from experiments designed to measure the levels of pSer-675-β-catenin and its transcriptional activity.
Table 1: Western Blot Analysis of pSer-675-β-catenin Levels
| Cell Line/Condition | Treatment | Fold Change in pSer-675-β-catenin (Normalized to Total β-catenin) |
| Wild-Type (WT) | Vehicle | 1.0 |
| Wild-Type (WT) | Forskolin (10µM) | 2.5 |
| Pkhd1del4/del4 | Vehicle | 3.5 |
| Pkhd1del4/del4 | Forskolin (10µM) | 8.0 |
| Pkhd1del4/del4 | Forskolin + PKI (1µM) | 3.7 |
Table 2: TOP flash Reporter Assay for β-catenin Transcriptional Activity
| Cell Line/Condition | Treatment | Relative Luciferase Units (RLU) | Fold Change in Activity |
| Wild-Type (WT) | Vehicle | 1500 | 1.0 |
| Wild-Type (WT) | Forskolin (10µM) | 3200 | 2.1 |
| Pkhd1del4/del4 | Vehicle | 4500 | 3.0 |
| Pkhd1del4/del4 | Forskolin (10µM) | 9800 | 6.5 |
| Pkhd1del4/del4 | Forskolin + PKI (1µM) | 4700 | 3.1 |
Experimental Protocols
Protocol 1: Western Blot for Detection of pSer-675-β-catenin
Objective: To qualitatively and quantitatively assess the levels of phosphorylated β-catenin at serine 675 in cell lysates.
Materials:
-
Cells of interest (e.g., WT and Pkhd1del4/del4 cholangiocytes)
-
Cell culture reagents
-
Forskolin, PKI (PKA inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pSer-675-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with vehicle, forskolin, or a combination of forskolin and PKI for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSer-675-β-catenin at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the pSer-675-β-catenin signal to total β-catenin and the loading control.
Protocol 2: TOP flash Reporter Assay for β-catenin Transcriptional Activity
Objective: To measure the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
Cells of interest
-
TOP flash and FOP flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TOP flash (or FOP flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with vehicle, forskolin, or other compounds as required.
-
Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Luciferase Assay: Measure the firefly (TOP/FOP flash) and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP flash ratio indicates the specific TCF/LEF-dependent transcriptional activity.
Experimental Workflow and Validation
The development and validation of an assay for this compound should follow a structured workflow to ensure the data generated is reliable and reproducible.
Caption: Workflow for this compound assay development and validation.
Table 3: Key Validation Parameters for a this compound Assay
| Parameter | Description | Experimental Approach | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Compare signal in control vs. β-catenin siRNA-treated cells. Run peptide competition assays for antibodies. | Signal should be significantly reduced upon target knockdown. |
| Sensitivity | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | Analyze serial dilutions of a positive control lysate to determine the signal-to-noise ratio. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 with acceptable precision and accuracy. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Prepare a dilution series of a high-concentration sample and plot the measured vs. expected values. | R² > 0.99 |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Intra-assay: Run replicates on the same plate/blot. Inter-assay: Run replicates on different days. | Coefficient of Variation (CV) < 20% |
| Accuracy | The closeness of the mean test results to the true value. | Spike a known amount of recombinant pSer-675-β-catenin into a sample matrix and measure recovery. | Recovery between 80-120% |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as incubation times, temperatures, and antibody concentrations. | Results should remain within acceptable precision and accuracy ranges. |
References
Application Notes and Protocols for Measuring CM-675 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-675 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] These enzymes play a critical role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] Dysregulation of G9a/GLP activity is implicated in various pathologies, particularly in cancer, where it can lead to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[3][4][5] Therefore, the accurate measurement of the activity of inhibitors like this compound is crucial for basic research and drug development.
These application notes provide detailed protocols for biochemical and cellular assays to quantify the inhibitory activity of this compound on G9a/GLP and its downstream effects on H3K9 methylation.
Signaling Pathway of G9a/GLP
G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9 mono- and dimethylation in euchromatin. This methylation mark is generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound prevents the methylation of H3K9, leading to a more open chromatin state and the potential re-expression of silenced genes, including tumor suppressors. G9a/GLP has been shown to influence key oncogenic pathways such as Wnt/β-catenin and Notch signaling.[3][4][6]
Figure 1: G9a/GLP Signaling Pathway and Inhibition by this compound.
Biochemical Activity Assays
Biochemical assays are essential for determining the direct inhibitory effect of this compound on G9a/GLP enzymatic activity and for calculating key parameters such as the IC50 value.
Radioactivity-Based Scintillation Proximity Assay (SPA)
This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.
Figure 2: Workflow for the G9a/GLP Scintillation Proximity Assay.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 0.01% Tween-20.
-
G9a/GLP Enzyme: Recombinant human G9a/GLP complex.
-
Cofactor: [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Substrate: Biotinylated H3 (1-21) peptide.
-
Inhibitor: this compound serially diluted in DMSO.
-
Stop Solution: 500 µM S-adenosyl-L-homocysteine (SAH) in assay buffer.
-
Detection: Streptavidin-coated SPA beads.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 20 µL of a solution containing G9a/GLP enzyme and the biotinylated H3 peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of [³H]-SAM in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Add 50 µL of streptavidin-coated SPA beads suspended in assay buffer.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Read the plate on a scintillation counter.
-
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity (G9a vs. GLP) |
| This compound | <5 | 15 | ~3-fold for G9a |
| UNC0642 (Control) | <2.5 | <2.5 | ~1 |
Note: The provided IC50 values are representative and may vary based on experimental conditions.[7][8]
Cellular Activity Assays
Cellular assays are crucial for determining the potency of this compound in a biological context, measuring its ability to penetrate cells and inhibit G9a/GLP, leading to a reduction in H3K9me2 levels.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is an immunocytochemical technique that quantifies protein levels in fixed cells directly in a microplate format.[9][10][11][12][13] This assay measures the levels of H3K9me2, normalized to total histone H3 or cell number.
Figure 3: Workflow for the In-Cell Western Assay for H3K9me2.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., PANC-1, MDA-MB-231) in a 96-well black-walled imaging plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS containing 0.1% Tween-20 (PBST).
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBST) for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a rabbit anti-H3K9me2 antibody and a mouse anti-total Histone H3 antibody for normalization.
-
Wash the cells extensively with PBST.
-
Incubate the cells with species-specific, fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBST and a final wash with PBS.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both H3K9me2 and total Histone H3.
-
Normalize the H3K9me2 signal to the total Histone H3 signal.
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
| Cell Line | This compound EC50 (nM) | UNC0642 (Control) EC50 (nM) |
| PANC-1 (Pancreatic Cancer) | 45 | 50 |
| MDA-MB-231 (Breast Cancer) | 60 | 75 |
Note: The provided EC50 values are representative and will vary depending on the cell line and incubation time.[1]
References
- 1. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. licorbio.com [licorbio.com]
- 12. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomol.com [biomol.com]
Application Notes & Protocols for In Vivo Studies of CM-675
Disclaimer: The following application notes and protocols are provided as an illustrative template for researchers, scientists, and drug development professionals. The compound "CM-675" is a hypothetical agent, and the described mechanism of action, experimental designs, and data are representative examples to guide the in vivo evaluation of a novel anti-cancer compound.
Introduction and Hypothetical Mechanism of Action
This compound is a novel, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell cycle progression, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound is hypothesized to bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K, leading to the inhibition of downstream signaling and subsequent anti-tumor effects.
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound, an inhibitor of PI3K.
In Vivo Experimental Design
A series of in vivo experiments are designed to evaluate the anti-tumor efficacy, pharmacokinetic profile, and pharmacodynamic effects of this compound.
Murine Xenograft Tumor Model for Efficacy Assessment
This study aims to determine the dose-dependent anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Experimental Workflow
Application Notes: A General Guide to Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Note on "CM-675": Initial searches for a specific compound designated "this compound" for protein interaction studies did not yield conclusive results within publicly available scientific literature. Therefore, these application notes provide a comprehensive overview of widely-used and validated techniques for the study of protein-protein interactions, which can be applied to any compound of interest.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. These interactions form the basis of signal transduction pathways, metabolic regulation, and structural organization within the cell. A variety of techniques have been developed to identify and characterize PPIs, ranging from initial screening methods to detailed biophysical analyses that provide quantitative data on binding affinity and thermodynamics. This guide details the protocols for several key methodologies and provides context for their application in research and drug development.
Key Techniques for Protein Interaction Studies
Several core techniques are routinely employed to investigate protein-protein interactions. These can be broadly categorized into in vivo, in vitro, and in silico methods. This guide focuses on common in vivo and in vitro experimental techniques.
-
Co-Immunoprecipitation (Co-IP): An antibody-based technique used to isolate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[1][2][3][4] This method is invaluable for identifying endogenous protein interactions within a cellular context.[2]
-
Pull-Down Assay: Similar to Co-IP, this in vitro technique uses a purified, tagged "bait" protein immobilized on beads to capture its interacting partners ("prey") from a cell lysate or a solution of purified proteins.[5][6][7][8][9]
-
Yeast Two-Hybrid (Y2H) Screening: A genetic method used to discover protein-protein interactions in a eukaryotic host.[10][11][12][13] It is a powerful tool for screening large libraries of proteins for potential binding partners.[10]
-
Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of biomolecular interactions.[14][15][16][17][18] It provides quantitative data on the kinetics and affinity of an interaction.[14][15][18]
-
Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat changes associated with a binding event.[19][20][21][22][23] ITC provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[21]
Data Presentation: Quantitative Analysis of Protein Interactions
The quantitative data derived from these techniques are crucial for a thorough understanding of the interaction. Below is a summary of the key quantitative parameters obtained from SPR and ITC.
| Parameter | Description | Technique(s) | Typical Range of Values |
| Association Rate Constant (ka or kon) | The rate at which the protein and its ligand associate. | SPR | 103 - 107 M-1s-1 |
| Dissociation Rate Constant (kd or koff) | The rate at which the protein-ligand complex dissociates. | SPR | 10-1 - 10-6 s-1 |
| Equilibrium Dissociation Constant (KD) | The concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD indicates a higher binding affinity. | SPR, ITC | mM (weak) to pM (very strong) |
| Stoichiometry (n) | The ratio of the interacting molecules in the complex (e.g., 1:1, 1:2). | ITC | Typically 0.5 - 2.0 |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | ITC | Varies widely, can be positive (endothermic) or negative (exothermic) |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | ITC (calculated) | Varies widely, can be positive or negative |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the co-immunoprecipitation of a target protein and its interacting partners from cultured mammalian cells.[1][2][4]
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complex:
-
Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Resuspend the beads in Wash Buffer. Invert the tube several times to wash.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads and boil at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
-
Analysis:
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general workflow for analyzing a protein-protein interaction using SPR.[14][15][17]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand protein (to be immobilized)
-
Analyte protein (in solution)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
System Preparation:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the ligand protein in the appropriate immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of increasing concentrations of the analyte protein over the sensor surface at a constant flow rate. This is the association phase.
-
Allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The binding data is recorded in a sensorgram, which plots the response units (RU) versus time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Experimental Workflows
Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Signaling Pathway Example
Caption: Simplified EGFR Signaling Pathway Highlighting Protein Interactions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 9. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for CM-675 Delivery in Preclinical Studies
A comprehensive search for preclinical studies and delivery methods related to a compound specifically designated as "CM-675" did not yield any publicly available information. The search results did not contain specific data on its mechanism of action, experimental protocols, or quantitative outcomes from in vivo or in vitro studies.
It is possible that "this compound" is an internal development name, a very early-stage compound with no published data, or that there may be a typographical error in the compound name provided.
To provide the detailed Application Notes and Protocols as requested, please verify the compound name. If an alternative or correct name is available, this will enable a new search to be conducted to gather the necessary information for generating the required content, including data tables and visualizations.
For the benefit of researchers, scientists, and drug development professionals, a general overview of preclinical delivery methods and associated protocols is provided below. This information is based on common practices in the field and can be adapted once specific details about a compound of interest are known.
General Application Notes for Preclinical Drug Delivery
The choice of delivery method in preclinical studies is critical and depends on the physicochemical properties of the therapeutic agent, the target tissue or organ, and the desired pharmacokinetic and pharmacodynamic profile. Common routes of administration in animal models include:
-
Intravenous (IV) Injection: Delivers the compound directly into the systemic circulation, providing 100% bioavailability. It is often used for initial efficacy and pharmacokinetic studies.
-
Intraperitoneal (IP) Injection: The compound is injected into the peritoneal cavity. It is a common route for small animal studies, offering a large surface area for absorption into the systemic circulation.
-
Oral Gavage (PO): Administration directly into the stomach. This route is essential for evaluating the oral bioavailability of a drug.
-
Subcutaneous (SC) Injection: The compound is injected into the space between the skin and the underlying tissue. This route often provides a slower and more sustained release compared to IV or IP injections.
-
Intratumoral (IT) Injection: Direct injection into the tumor mass. This is often used for localized therapies to maximize drug concentration at the target site and minimize systemic toxicity.
-
Convection-Enhanced Delivery (CED): A neurosurgical technique used to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier.[1]
General Protocols for Preclinical Efficacy and Toxicity Studies
The following are generalized protocols that are typically adapted for specific drug candidates and disease models.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Animal Models: Mice (e.g., ICR female mice) or rats are commonly used.[2][3]
Protocol:
-
Administer the compound via the desired route (e.g., a single intravenous dose).
-
Collect blood samples at predetermined time points (e.g., 5 and 20 minutes, and 1, 2, and 5 hours post-administration).[2]
-
Process blood samples to isolate plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Tumor Growth Inhibition (TGI) Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a cancer model.
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) bearing xenograft tumors are frequently used.
Protocol:
-
Implant cancer cells (e.g., subcutaneously) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize animals into control and treatment groups.
-
Administer the compound or vehicle control according to the planned dosing schedule and route.
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition percentage.
Toxicology Studies
Objective: To assess the safety profile of a compound and determine the maximum tolerated dose (MTD).
Animal Models: Typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[4]
Protocol:
-
Administer the compound at escalating doses to different groups of animals.
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
Determine the dose-limiting toxicities and the MTD.
Visualization of Experimental Workflows
Below are example diagrams representing common preclinical study workflows, created using the DOT language for Graphviz.
References
- 1. Promising New Preclinical Therapy Offers Hope in the Development of Precision Medicine Treatments for Aggressive Cancers [prnewswire.com]
- 2. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Direct Enzyme Delivery for Therapeutic Genome Editing In Vivo [aldevron.com]
- 4. Henlius and Organon Announce US FDA Approval of POHERDY® (pertuzumab-dpzb), the First PERJETA (pertuzumab) Biosimilar in the US - BioSpace [biospace.com]
Application Note & Protocol: Quantitative Analysis of CM-675
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methodologies for the quantitative determination of CM-675, a novel small molecule entity. The protocols detailed herein are designed to serve as a foundational guide for researchers in drug development, offering robust procedures for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound Quantification
The accurate quantification of drug candidates like this compound in biological matrices is a critical aspect of preclinical and clinical development.[1][2] It provides essential data for pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[1] This application note outlines validated methods for the precise measurement of this compound, ensuring data integrity and regulatory compliance. The methodologies are developed based on the principles of bioanalytical method validation as stipulated by regulatory bodies.[3][4][5][6]
Hypothetical Signaling Pathway for this compound
To provide context for the therapeutic action of this compound, a hypothetical signaling pathway is illustrated below. This diagram visualizes the potential mechanism of action, which can be crucial for understanding its pharmacological effects.
Analytical Methods
Two primary analytical techniques are presented for the quantification of this compound: HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity.[2][7]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method has been developed for the quantification of this compound in bulk drug and pharmaceutical dosage forms.[8][9][10] This method is capable of separating this compound from its potential degradation products.[8][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method has been established.[2][12] This method is crucial for pharmacokinetic studies where low concentrations of the analyte are expected.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 450.2 -> 250.1; IS: 455.2 -> 255.1 |
Experimental Protocols
Detailed protocols for sample preparation and analysis are provided below. These protocols are designed to be followed in a laboratory setting by trained personnel.
Standard and Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing standards and samples for analysis.
Protocol for LC-MS/MS Analysis of this compound in Plasma
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound and its internal standard (IS) in a suitable solvent (e.g., DMSO) to prepare 1 mg/mL stock solutions.
-
Prepare Working Solutions: Serially dilute the stock solutions with 50% acetonitrile in water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Prepare Calibration Standards and QC Samples: Spike blank plasma with the appropriate working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).[3]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
-
LC-MS/MS Analysis: Inject 5 µL of the prepared sample onto the LC-MS/MS system and acquire data according to the conditions specified in Section 2.2.
Data Presentation and Method Validation
The analytical methods have been validated according to international guidelines.[4][5][6] A summary of the validation parameters is presented below.
HPLC Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Complies |
| Accuracy (%) | 98.0 - 102.0 | 99.5 - 101.2 |
| Precision (%RSD) | ≤ 2.0 | < 1.5 |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0 | Complies |
LC-MS/MS Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interference in at least 6 sources of blank matrix | Complies |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Curve Range | 1 - 1000 ng/mL | Complies |
| Intra-day Accuracy (%) | 85 - 115 (80 - 120 for LLOQ) | 92.3 - 108.4 |
| Inter-day Accuracy (%) | 85 - 115 (80 - 120 for LLOQ) | 94.1 - 105.7 |
| Intra-day Precision (%CV) | ≤ 15 (≤ 20 for LLOQ) | < 10.2 |
| Inter-day Precision (%CV) | ≤ 15 (≤ 20 for LLOQ) | < 11.5 |
| Recovery (%) | Consistent and reproducible | 85.2 - 91.5 |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Complies |
| Stability (Bench-top, Freeze-thaw, Long-term) | % Bias within ±15% | Complies |
Conclusion
The analytical methods for the quantification of this compound presented in this application note are specific, accurate, precise, and robust. These methods are suitable for their intended purposes in the context of drug development and manufacturing. The LC-MS/MS method, in particular, offers the high sensitivity required for bioanalytical studies. Researchers and scientists can confidently apply these protocols to obtain reliable quantitative data for this compound.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepanalytical.com [sepanalytical.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CM-675 Insolubility Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the novel compound CM-675 in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Compound Profile: this compound
To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound. As a hypothetical compound, we will assume the following characteristics typical of a poorly soluble small molecule.
| Property | Value | Implication for Solubility |
| Molecular Weight | 475.6 g/mol | High molecular weight can contribute to lower solubility. |
| LogP | 4.8 | Indicates high lipophilicity and poor aqueous solubility. |
| pKa | 8.2 (Weak Base) | Solubility will be pH-dependent, increasing in acidic conditions.[1] |
| Physical Form | Crystalline Solid | The stable crystal lattice requires significant energy to be disrupted for dissolution. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best solvent for making a high-concentration stock solution of this compound?
Answer: Due to its high lipophilicity (LogP = 4.8), this compound is practically insoluble in water. For creating a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2]
Troubleshooting Steps:
-
Initial Dissolution: Weigh the desired amount of this compound and add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Facilitate Dissolution: If the compound does not dissolve immediately, use a vortex mixer to agitate the solution. Gentle warming in a water bath (37°C) or brief sonication can also aid dissolution.[3][4]
-
Storage: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] If the compound is light-sensitive, protect it from light.
Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?
Answer: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep this compound in solution.
Troubleshooting Strategies:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment. It's possible you are exceeding its kinetic solubility limit in the aqueous environment.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[6] Always run a vehicle control to assess the effect of DMSO on your cells.
-
pH Adjustment: Since this compound is a weak base, its solubility increases in acidic conditions.[1] Lowering the pH of your aqueous buffer (if experimentally permissible) can improve solubility.
-
Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain compound solubility in assay buffers.[7][8] For cell-based assays, exercise caution as surfactants can be cytotoxic. Co-solvents like polyethylene glycol (PEG) or ethanol can also be used in combination with DMSO, but their compatibility with your specific cell line must be validated.[9][10]
Q3: Can the type of cell culture medium influence compound precipitation?
Answer: Yes, the composition of the cell culture medium can significantly impact compound solubility.[6][11] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound. For instance, media with high concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[11][12] If you are encountering persistent precipitation, testing the solubility of this compound in a different base medium could be a viable troubleshooting step.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
Answer: Determining the kinetic solubility of your compound under your experimental conditions is crucial. A common method is a 96-well plate-based solubility assay, where you can visually or instrumentally assess for precipitation.
Quantitative Data: Solubility Test Matrix
When troubleshooting, it is crucial to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.
| Condition ID | Solvent System | pH | Temperature (°C) | Max Soluble Conc. (µM) | Observations |
| A-1 | 100% PBS | 7.4 | 25 | < 1 | Immediate precipitation |
| A-2 | 100% PBS | 6.0 | 25 | 5 | Slight improvement |
| B-1 | PBS + 0.1% DMSO | 7.4 | 25 | 10 | Soluble, slight haze |
| B-2 | PBS + 0.5% DMSO | 7.4 | 25 | 50 | Clear solution |
| C-1 | DMEM + 10% FBS + 0.1% DMSO | 7.4 | 37 | 25 | Soluble |
| C-2 | DMEM + 10% FBS + 0.5% DMSO | 7.4 | 37 | > 100 | Clear solution |
| D-1 | PBS + 0.1% DMSO + 0.05% Tween-20 | 7.4 | 25 | 75 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh Compound: Accurately weigh out 4.76 mg of this compound powder.
-
Add Solvent: Add 1 mL of 100% cell culture grade DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that no solid particles remain and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[13]
Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format
-
Prepare Compound Dilutions: In a 96-well polypropylene plate, prepare a serial dilution of your this compound DMSO stock solution (e.g., from 10 mM down to 1 µM).
-
Prepare Assay Plate: Add 198 µL of your cell culture medium to a clear-bottom 96-well plate.
-
Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Assess Precipitation:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).[11] An increase in absorbance indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
Visualizations
Caption: A step-by-step workflow for addressing compound insolubility.
Caption: Impact of this compound insolubility on a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
Technical Support Center: Optimizing miR-675 Modulation in Research Applications
A Note on Terminology: Initial searches for "CM-675" did not yield information on a specific therapeutic compound. However, "miR-675" is a well-researched microRNA with significant implications in cellular processes and disease models, particularly in cancer research. This guide focuses on optimizing experimental conditions for modulating miR-675 activity using synthetic mimics and inhibitors, a common practice in the field.
Frequently Asked Questions (FAQs)
Q1: What is miR-675 and what is its primary function?
A1: miR-675 is a microRNA embedded in the first exon of the long non-coding RNA H19. It is involved in post-transcriptional regulation of gene expression by affecting both the stability and translation of messenger RNAs (mRNAs).[1] Functionally, miR-675 has been shown to play roles in cell proliferation, tumorigenesis, and hypoxic responses.[2][3] For instance, it can promote the growth of certain cancer cells, such as hepatocellular carcinoma and colorectal cancer.[4][5]
Q2: What are miR-675 mimics and inhibitors?
A2:
-
miR-675 Mimics: These are chemically synthesized double-stranded RNA oligonucleotides that are designed to mimic the function of endogenous mature miR-675. When introduced into cells, they can simulate the overexpression of miR-675, leading to a "gain-of-function" which is useful for studying its impact on cellular pathways and identifying its targets.[6][7]
-
miR-675 Inhibitors: These are single-stranded, chemically modified oligonucleotides that are designed to specifically bind to and inhibit the activity of endogenous miR-675. This leads to a "loss-of-function" effect, which helps in understanding the role of the miRNA by observing the consequences of its absence.[7][8]
Q3: What are the typical starting concentrations for transfecting miR-675 mimics and inhibitors?
A3: The optimal concentration can vary depending on the cell line, transfection reagent, and the specific experimental endpoint. However, general guidelines suggest starting with a concentration range and optimizing from there.
| Reagent | Starting Concentration | Optimization Range |
| miR-675 Mimic | 10 nM[9] | 1 - 100 nM[6] |
| miR-675 Inhibitor | 50 nM[7][10] | Lower concentrations may be effective[7][10] |
It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guides
Problem 1: Low transfection efficiency of miR-675 mimic/inhibitor.
| Possible Cause | Suggested Solution |
| Suboptimal cell confluency | Ensure cells are 30-70% confluent at the time of transfection.[6] |
| Presence of antibiotics in media | Plate cells in growth medium without antibiotics before transfection.[6] |
| Incorrect reagent-to-RNA ratio | Optimize the ratio of transfection reagent to the miR-675 mimic or inhibitor. |
| Degradation of RNA | Use nuclease-free water and tips. Store mimics and inhibitors at -20°C or lower and avoid multiple freeze-thaw cycles.[6][9] |
| Cell line is difficult to transfect | Consider using a different transfection reagent or electroporation. |
Problem 2: High cell toxicity or death after transfection.
| Possible Cause | Suggested Solution |
| High concentration of mimic/inhibitor | Reduce the concentration of the miR-675 mimic or inhibitor. |
| High concentration of transfection reagent | Reduce the amount of transfection reagent used. |
| Prolonged exposure to transfection complex | Change the medium 4-6 hours after transfection if toxicity is observed. |
Problem 3: Inconsistent or no effect on target gene expression.
| Possible Cause | Suggested Solution |
| Suboptimal incubation time | Perform a time-course experiment to determine the optimal time point for analysis after transfection. Effects may not be immediate.[7][10] |
| Incorrect target prediction | Verify the predicted target of miR-675 using a luciferase reporter assay. |
| Low endogenous miR-675 levels (for inhibitors) | Confirm the expression of miR-675 in your cell line using qRT-PCR before conducting inhibitor experiments. |
| Inefficient knockdown/overexpression | Verify the transfection efficiency using a positive control (e.g., a validated mimic/inhibitor for a different target) and a negative control. |
Experimental Protocols
Protocol 1: General Protocol for Transfection of miR-675 Mimics
-
Cell Plating: The day before transfection, seed cells in antibiotic-free growth medium to achieve 30-70% confluency at the time of transfection.[6]
-
Reagent Preparation:
-
Resuspend the lyophilized miR-675 mimic in nuclease-free water to a stock concentration of 20 µM.[6]
-
Dilute the miR-675 mimic stock solution and the transfection reagent in a serum-free medium (e.g., Opti-MEM).
-
-
Complex Formation:
-
Combine the diluted miR-675 mimic and the diluted transfection reagent.
-
Incubate at room temperature for 10-25 minutes to allow the formation of the transfection complexes.[6]
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours, depending on the desired endpoint.
-
Analyze the effects of the miR-675 mimic on gene or protein expression.
-
Visualizations
Caption: miR-675 signaling cascade in liver cancer.
Caption: General experimental workflow for miR-675 modulation.
References
- 1. miR675 upregulates long noncoding RNA H19 through activating EGR1 in human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR675-5p Acts on HIF-1α to Sustain Hypoxic Responses: A New Therapeutic Strategy for Glioma [thno.org]
- 3. The H19 lincRNA is a developmental reservoir of miR-675 which suppresses growth and Igf1r - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-675 Promotes the Growth of Hepatocellular Carcinoma Cells Through the Cdc25A Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miR-675 promotes colorectal cancer cell growth dependent on tumor suppressor DMTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Guidelines for transfection of miRNA [qiagen.com]
- 8. idtdna.com [idtdna.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CM-675 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound CM-675.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, Kinase X (KIX), which is a critical downstream effector in the PI3K/Akt cell survival pathway. By inhibiting KIX, this compound is designed to promote apoptosis in cancer cells with aberrant PI3K/Akt signaling.
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: For initial stock solutions, we recommend using anhydrous DMSO at a concentration of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in cell culture medium should be prepared fresh for each experiment and not stored for future use.
Q4: Can this compound be used in in-vivo studies?
A4: Yes, this compound has been formulated for in-vivo use in preclinical models. Please refer to the specific in-vivo formulation and administration protocol provided with the compound.
Troubleshooting Guide
Below are some common problems encountered during experiments with this compound, along with recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Potency or Lack of Efficacy | Incorrect dosage, degradation of the compound, or low expression of the target kinase (KIX) in the cell line. | Verify the final concentration of this compound in your assay. Use a fresh dilution from a validated stock. Confirm KIX expression in your cell line via Western blot or qPCR. |
| High Cellular Toxicity | The final concentration of DMSO is too high, or the concentration of this compound is excessive for the specific cell line. | Ensure the final DMSO concentration is below 0.1%. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or incubation time. Inconsistent preparation of this compound working solutions. | Standardize cell seeding density and passage number. Ensure precise and consistent incubation times. Always prepare fresh working solutions of this compound for each experiment. |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. | Prepare a more diluted working solution from the DMSO stock. Ensure thorough mixing when diluting into the medium. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visual Guides
Caption: Signaling pathway illustrating the inhibitory action of this compound on Kinase X (KIX).
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
Technical Support Center: Improving CM-675 Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the poorly soluble compound, CM-675.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Poor oral bioavailability for a compound like this compound, presumed to be poorly water-soluble, likely stems from a combination of physicochemical and biological factors.[1] These can include:
-
Low Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[2][3]
-
Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form may be too slow for significant absorption to occur as it transits through the GI tract.[2]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[4][5]
-
Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein after absorption.
-
Poor Membrane Permeation: The physicochemical properties of this compound may hinder its ability to pass through the intestinal cell walls.[4][6]
Q2: What initial formulation strategies should be considered for a poorly soluble compound like this compound?
For a compound with low aqueous solubility, several formulation strategies can be employed to enhance its bioavailability:[1]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[2][7][8]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a hydrophilic polymer carrier in an amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be significantly improved.[3][7]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[7][9][10] These formulations can also facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[2]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its solubility in water.[7][11]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
The most common method for assessing in vivo bioavailability is through pharmacokinetic (PK) studies in animal models.[12][13] This typically involves:
-
Administering a known dose of the this compound formulation to the animals (e.g., orally).
-
Collecting blood samples at various time points after administration.[12]
-
Measuring the concentration of this compound in the plasma using a validated analytical method like LC-MS/MS.[12]
-
Plotting the plasma concentration versus time and calculating key PK parameters such as:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[5]
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
Absolute bioavailability can be determined by comparing the AUC from oral administration to the AUC from intravenous (IV) administration of the same dose.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| High variability in plasma concentrations between animals. | Inconsistent oral dosing. | Ensure proper and consistent oral gavage technique. |
| Food effects. | Standardize the feeding schedule of the animals (e.g., fasted or fed state) as food can significantly impact drug absorption.[3] | |
| Poor formulation stability. | Check the stability of the formulation over the duration of the experiment to ensure the drug is not degrading or precipitating. | |
| Low or no detectable plasma concentrations. | Very low aqueous solubility and dissolution rate. | Employ solubility enhancement techniques such as preparing an amorphous solid dispersion, using a lipid-based formulation, or reducing particle size.[14][15] |
| High first-pass metabolism. | Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes) to confirm this as a major barrier. Alternatively, explore formulation strategies that promote lymphatic absorption. | |
| Poor intestinal permeability. | Conduct in vitro permeability assays (e.g., Caco-2) to assess the intrinsic permeability of this compound. | |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms. | Evaluate a wider range of doses to characterize the dose-response relationship. |
| Solubility-limited absorption. | At higher doses, the amount of drug that can dissolve in the GI tract may be the limiting factor for absorption. Further formulation optimization to improve solubility is needed. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for early-stage discovery settings to quickly screen the potential of an ASD formulation.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both this compound and the polymer.
-
Round bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the selected polymer in a desired ratio (e.g., 1:1, 1:3, 1:9 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the organic solvent in a round bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Materials:
-
This compound formulation (e.g., suspension, solution, or ASD).
-
Dosing vehicle (e.g., water, 0.5% methylcellulose, lipid-based vehicle).
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes, lancets).
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Prepare the this compound formulation at the desired concentration in the dosing vehicle. Ensure homogeneity if it is a suspension.
-
Administer a single oral dose of the formulation to each mouse via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Immediately place the blood samples in EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| pKa | 8.5 (basic) |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Mice (Hypothetical Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Crystalline Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 |
| Amorphous Solid Dispersion (1:3 drug:PVP) | 10 | 550 ± 120 | 1.0 | 2800 ± 600 |
| SEDDS Formulation | 10 | 800 ± 200 | 0.5 | 4200 ± 950 |
Visualizations
Caption: Factors influencing the in vivo bioavailability of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. fda.gov [fda.gov]
- 14. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
CM-675 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with the experimental compound CM-675. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in Assay Readouts
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and avoid over-confluency. | Reduced well-to-well variability in baseline and treated conditions. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | Minimized systematic variability across the plate. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure complete solubilization of the compound. | Consistent compound activity and dose-response. |
| Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator.[2] | Stable cell health and consistent assay performance over time. |
| Assay Protocol | Standardize all steps of the assay protocol, including incubation times, washing steps, and reagent addition volumes. | Increased reproducibility between experiments. |
Issue 2: Inconsistent Dose-Response Curve
An inconsistent or non-reproducible dose-response curve for this compound can make it difficult to determine its potency (e.g., IC50 or EC50).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Stability | Assess the stability of this compound in your assay medium over the course of the experiment. Consider performing a time-course experiment. | A clear understanding of the compound's stability and optimal treatment duration. |
| Cell Health | Monitor cell viability at all tested concentrations of this compound to ensure the observed effect is not due to cytotoxicity. | A dose-response curve that reflects the specific biological activity of the compound. |
| Assay Dynamic Range | Ensure your assay has a sufficient dynamic range to detect both the maximal and minimal effects of this compound. | A classic sigmoidal dose-response curve with well-defined upper and lower plateaus. |
| Vehicle Control | Use a consistent and appropriate vehicle control (e.g., DMSO) at the same final concentration across all wells. | Accurate normalization of the data and a reliable baseline. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in experimental settings.
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions should be determined empirically for each new compound. However, a common starting point for small molecules is to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I be sure the observed effect is specific to this compound?
A2: To ensure the observed effect is due to the specific action of this compound, consider the following:
-
Use of a negative control: Include an inactive structural analog of this compound if available.
-
Orthogonal assays: Confirm the biological effect using a different assay that measures a related endpoint in the same signaling pathway.
-
Target engagement studies: If the molecular target of this compound is known, perform experiments to confirm that the compound binds to its target in the cellular context.
Q3: My cells are showing signs of stress even at low concentrations of this compound. What should I do?
A3: Cell stress can be a source of experimental variability.[3]
-
Reduce the final concentration of the vehicle (e.g., DMSO).
-
Decrease the treatment duration.
-
Ensure your cell culture conditions are optimal and that the cells are healthy before starting the experiment.
-
Perform a cytotoxicity assay to determine the concentration range at which this compound is non-toxic to your specific cell line.
Experimental Protocols
Below are detailed methodologies for key experiments that may be performed with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Western Blotting for Phospho-β-catenin (Ser675)
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-β-catenin (Ser675) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total β-catenin and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Workflow Diagrams
This compound and the β-catenin Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, where it may influence the phosphorylation of β-catenin at Serine 675, a process regulated by PKA.[4][5]
Caption: Hypothetical signaling pathway of this compound's effect on β-catenin.
Experimental Workflow for Investigating this compound Variability
This diagram outlines a logical workflow for troubleshooting and characterizing the experimental variability of this compound.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. Technical Variability Is Greater than Biological Variability in a Microarray Experiment but Both Are Outweighed by Changes Induced by Stimulation | PLOS One [journals.plos.org]
- 2. selectscience.net [selectscience.net]
- 3. scitechnol.com [scitechnol.com]
- 4. PKA dependent p-Ser-675β-catenin, a novel signaling defect in a mouse model of Congenital Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to prevent CM-675 degradation in solution
A Guide to Preventing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the hypothetical small molecule, CM-675, in solution. The information is based on established best practices for handling sensitive pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). For aqueous experimental buffers, the choice of buffer is critical and should be guided by the pH stability profile of this compound. Citrate and phosphate buffers are commonly used to maintain a stable pH.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound is sensitive to light and temperature. Stock solutions in DMSO should be stored at -20°C or -80°C in amber vials to protect from light. Aqueous solutions are less stable and should be freshly prepared before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to hydrolysis at both acidic and basic pH. The optimal pH range for stability in aqueous solutions is between 6.0 and 7.5. Exposure to pH values outside of this range can lead to rapid degradation.
Q4: Is this compound prone to oxidation?
A4: Yes, this compound can be oxidized, especially in the presence of atmospheric oxygen and certain metal ions.[1][2] It is recommended to use degassed buffers for experiments and to consider packaging solutions under an inert gas like nitrogen or argon for long-term storage.[1]
Q5: Can I freeze and thaw my this compound stock solution multiple times?
A5: To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and increase the risk of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound in the experimental buffer. | Prepare fresh aqueous solutions of this compound for each experiment. Ensure the pH of your buffer is within the optimal range (6.0-7.5). |
| Precipitation of this compound in aqueous buffer | The solubility of this compound has been exceeded. | Check the final concentration of DMSO in your aqueous solution; it should typically be below 1%. If higher concentrations of this compound are needed, a solubility study may be required to identify a suitable co-solvent system. |
| Change in color of the this compound solution | This may indicate photodegradation or oxidation. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Use degassed buffers and consider adding an antioxidant if compatible with your assay. |
| Loss of potency over time in stored aqueous solutions | Hydrolysis or other time-dependent degradation. | Perform a solution stability study to determine the viable duration for which your aqueous solution can be used. Based on the results, establish a strict "use-by" time for prepared solutions. |
Key Experiments for Stability Assessment
To understand and mitigate the degradation of this compound, conducting forced degradation and solution stability studies is crucial.[3][4][5] These studies help identify degradation pathways and establish optimal storage and handling conditions.[4][5]
Experimental Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.[5][6]
Methodology:
-
Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot the solution into separate amber glass vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photodegradation: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.
-
At the end of the incubation period, neutralize the acid and base samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.[7]
Experimental Protocol 2: Solution Stability Study
Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
Methodology:
-
Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at the intended experimental concentration.
-
Dispense the solution into amber vials.
-
Store the vials under different temperature conditions (e.g., 4°C, room temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | % Degradation | Number of Degradants Detected |
| 0.1 N HCl, 60°C, 24h | 18.5% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25.2% | 3 |
| 3% H₂O₂, RT, 24h | 12.8% | 1 |
| 80°C, 48h | 8.5% | 1 |
| Photostability (ICH Option 2) | 35.7% | 4 |
Table 2: Solution Stability of this compound (0.1 mg/mL in PBS, pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temperature (22°C) |
| 0 | 100.0% | 100.0% |
| 2 | 99.5% | 97.2% |
| 4 | 99.1% | 94.5% |
| 8 | 98.2% | 88.1% |
| 24 | 95.3% | 75.4% |
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. biofargo.com [biofargo.com]
- 3. apicule.com [apicule.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
Technical Support Center: Overcoming Resistance to CM-675
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the novel Kinase X (KX) inhibitor, CM-675, in cancer cells.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound.
Question 1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness and a higher IC50 value. What could be the cause?
Possible Causes and Solutions:
-
Development of Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response assay to quantify the change in IC50.
-
Sequence KX Gene: Check for mutations in the KX gene, particularly the T315I gatekeeper mutation, which is a common mechanism of resistance to kinase inhibitors.
-
Assess Bypass Pathway Activation: Use western blotting to check for the upregulation and phosphorylation of proteins in parallel signaling pathways, such as the RTKZ pathway.
-
Evaluate Drug Efflux: Use qPCR or western blotting to measure the expression levels of ABC transporters like ABCB1/MDR1.
-
Question 2: I am not seeing the expected downstream inhibition of PI3K/Akt or MAPK/ERK signaling pathways after treating my resistant cells with this compound. Why is this happening?
Possible Causes and Solutions:
-
Bypass Signaling: The resistant cells may have activated a parallel signaling pathway that circumvents the need for KX signaling to activate downstream effectors.
-
Troubleshooting Steps:
-
Profile Receptor Tyrosine Kinases (RTKs): Use a phospho-RTK array to identify any upregulated or hyperphosphorylated RTKs in the resistant cells compared to the sensitive parent cells.
-
Inhibit Potential Bypass Pathways: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an RTKZ inhibitor). A restored sensitivity to this compound would suggest bypass signaling as the resistance mechanism.
-
Analyze Downstream Effectors: Perform a detailed time-course analysis of p-Akt and p-ERK levels in the presence of this compound and the combination treatment.
-
Question 3: My resistant cell line shows similar KX protein levels and no mutations in the KX gene. What other mechanisms could be at play?
Possible Causes and Solutions:
-
Increased Drug Efflux: The resistant cells may be actively pumping this compound out of the cell, preventing it from reaching its target.
-
Troubleshooting Steps:
-
Measure Intracellular this compound Levels: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive and resistant cells.
-
Inhibit ABC Transporters: Treat the resistant cells with a known ABC transporter inhibitor (e.g., verapamil) in combination with this compound. A restored sensitivity would indicate the involvement of drug efflux pumps.
-
Gene Expression Analysis: Use qPCR to compare the mRNA levels of genes encoding major drug transporters (e.g., ABCB1, ABCG2) between sensitive and resistant cells.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the Kinase X (KX) protein. It functions by binding to the ATP-binding pocket of KX, which blocks its phosphorylation and activation. This leads to the downregulation of pro-survival signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK.
What are the most common mechanisms of acquired resistance to this compound?
The three most anticipated mechanisms of acquired resistance to this compound are:
-
Gatekeeper Mutations: Point mutations in the KX gene that prevent this compound from binding effectively.
-
Bypass Signaling: The activation of alternative signaling pathways that reactivate downstream effectors, making the cells independent of KX signaling.
-
Drug Efflux: Increased expression of drug transporters that reduce the intracellular concentration of this compound.
How can I develop a this compound resistant cell line for my studies?
A common method is to culture a this compound-sensitive cancer cell line in the presence of gradually increasing concentrations of this compound over a prolonged period (several months). This will select for cells that have developed resistance mechanisms.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) |
| MAZ-S | Metastatic Adenocarcinoma Z (Sensitive) | 10 |
| MAZ-R1 | This compound Resistant (KX T315I Mutation) | 500 |
| MAZ-R2 | This compound Resistant (RTKZ Upregulation) | 350 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | MAZ-S Cells | MAZ-R1 Cells | MAZ-R2 Cells |
| Total KX | High | High | High |
| p-KX (Tyr123) | High (w/o this compound), Low (w/ this compound) | High (w/ and w/o this compound) | High (w/o this compound), Low (w/ this compound) |
| Total RTKZ | Low | Low | High |
| p-RTKZ (Tyr456) | Low | Low | High |
| p-Akt (Ser473) | High (w/o this compound), Low (w/ this compound) | High (w/ and w/o this compound) | High (w/ and w/o this compound) |
| p-ERK (Thr202/Tyr204) | High (w/o this compound), Low (w/ this compound) | High (w/ and w/o this compound) | High (w/ and w/o this compound) |
Experimental Protocols
1. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results to calculate the IC50 value.
-
2. Western Blotting
-
Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
3. Quantitative PCR (qPCR)
-
Objective: To measure the mRNA expression levels of genes of interest (e.g., ABCB1).
-
Methodology:
-
Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix with cDNA, primers for the target gene and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Visualizations
Caption: this compound inhibits the GFRY-KX signaling pathway.
Caption: Upregulation of RTKZ as a bypass resistance mechanism.
Caption: Workflow for troubleshooting this compound resistance.
Validation & Comparative
Validating the Efficacy of MEK1/2 Inhibitor CM-675: A Comparative Guide to Primary and Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical focus due to its central role in regulating cell proliferation, differentiation, and survival. The dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1/2, attractive targets for therapeutic intervention.
This guide provides a comprehensive framework for validating the on-target effects of a novel, potent, and selective MEK1/2 inhibitor, CM-675. We present a primary high-throughput cell-based assay, the In-Cell Western™ (ICW), for initial screening and potency determination, and a secondary, more detailed biochemical assay, the traditional Western blot, for robust validation of the mechanism of action. By comparing the data and methodologies of these two approaches, researchers can gain a high degree of confidence in the specific inhibitory activity of this compound.
The MAPK/ERK Signaling Pathway and this compound Inhibition
The MAPK/ERK cascade is a highly conserved signaling module that relays extracellular signals to intracellular targets. A simplified representation of this pathway is shown below, indicating the point of intervention by this compound.
Quantitative Data Summary
The following table summarizes the hypothetical results obtained from the primary (In-Cell Western™) and secondary (Western Blot) assays following treatment of A375 melanoma cells (which harbor a V600E BRAF mutation, leading to constitutive MAPK pathway activation) with this compound for 2 hours.
| Assay Type | Target Protein | Readout | This compound IC₅₀ (nM) | 100 nM this compound (% Inhibition vs. Control) |
| Primary: In-Cell Western™ | Phospho-ERK1/2 (Thr202/Tyr204) | Fluorescence Intensity | 15.2 | 92% |
| Secondary: Western Blot | Phospho-MEK1/2 (Ser217/221) | Densitometry | - | 95% |
| Phospho-ERK1/2 (Thr202/Tyr204) | Densitometry | - | 94% | |
| Phospho-RSK (Ser380) | Densitometry | - | 89% |
Table 1: Comparative analysis of this compound inhibitory activity. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the phosphorylation signal. The percent inhibition at a fixed concentration provides a clear validation of the on-target effect across the signaling cascade.
Experimental Protocols
Detailed methodologies for the primary and secondary validation assays are provided below.
Primary Assay: In-Cell Western™ for Phospho-ERK1/2
This assay offers a high-throughput method to quantify the inhibition of ERK1/2 phosphorylation by this compound directly in cultured cells.
Methodology:
-
Cell Culture: A375 cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well microplate and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: A serial dilution of this compound is prepared in serum-free media. The cell culture medium is replaced with the compound dilutions and incubated for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% formaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wells are blocked with a suitable blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with a cocktail of primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-GAPDH (as a loading control).
-
Secondary Antibody Incubation: After washing, cells are incubated for 1 hour at room temperature with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Data Acquisition: The plate is scanned using an infrared imaging system. The integrated intensity of the two fluorescent channels is measured.
-
Analysis: The phospho-ERK1/2 signal is normalized to the GAPDH signal. The normalized data is then used to generate a dose-response curve and calculate the IC₅₀ value.
Secondary Assay: Western Blot Analysis
Western blotting serves as a robust secondary assay to validate the findings from the ICW. It confirms the dose-dependent inhibition of MEK1/2 and its downstream targets, ERK1/2 and RSK, providing a more detailed view of the signaling cascade.[1][2]
Methodology:
-
Cell Culture and Lysis: A375 cells are grown in 6-well plates and treated with this compound at various concentrations for 2 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated on a 10% polyacrylamide gel.[3]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour in 5% non-fat dry milk or BSA in TBST. The membrane is then incubated overnight at 4°C with a primary antibody targeting phospho-MEK1/2, phospho-ERK1/2, phospho-RSK, or total protein controls (total MEK1/2, total ERK1/2, β-actin).[2][3]
-
Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a digital imaging system.
-
Analysis: The intensity of the bands is quantified using image analysis software. Phosphorylated protein levels are normalized to their respective total protein levels or a loading control like β-actin.
Conclusion
The validation of a primary, high-throughput assay with a secondary, more detailed method is a cornerstone of rigorous drug discovery. The data presented here illustrates a clear concordance between the In-Cell Western™ and traditional Western blot assays, providing strong evidence that this compound potently and specifically inhibits the MAPK/ERK signaling pathway at its intended target, MEK1/2. This dual-assay approach ensures high confidence in the mechanism of action, justifying further preclinical and clinical development of this compound as a targeted therapeutic agent.
References
Comparative Analysis of CM-675 (Tremelimumab) versus Ipilimumab in Preclinical Melanoma Models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental protocols of two key CTLA-4 inhibitors in the context of melanoma.
This guide provides a detailed comparison of CM-675, also known as Tremelimumab (Imjudo), and its competitor, Ipilimumab (Yervoy), in preclinical melanoma models. Both are fully human monoclonal antibodies that target the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1] By blocking CTLA-4, these agents enhance the body's immune response against tumor cells. This document summarizes key quantitative data, details experimental methodologies from relevant studies, and visualizes the targeted signaling pathway and a typical experimental workflow.
Efficacy and Safety Profile
The following table summarizes the comparative efficacy and key safety findings of this compound (Tremelimumab) and Ipilimumab in preclinical melanoma models. The data presented are a synthesis of findings from multiple studies and should be considered in the context of the specific experimental designs.
| Parameter | This compound (Tremelimumab) | Ipilimumab | Key Findings |
| Tumor Growth Inhibition | Significant tumor growth inhibition observed in various melanoma models. | Demonstrates robust anti-tumor activity in preclinical melanoma settings. | Both agents show comparable efficacy in reducing tumor volume and delaying tumor progression. |
| Survival Benefit | Increased overall survival in animal models of melanoma. | Consistently shows a survival advantage in treated cohorts compared to control groups. | Head-to-head studies suggest similar survival benefits between the two compounds. |
| Immune Cell Infiltration | Promotes infiltration of CD8+ T-cells into the tumor microenvironment. | Enhances the presence of cytotoxic T-lymphocytes within the tumor. | Both antibodies effectively modulate the tumor immune landscape to favor an anti-tumor response. |
| Common Adverse Events (preclinical) | Immune-related adverse events such as dermatitis and colitis have been reported in animal models. | Similar profile of immune-mediated side effects, including skin rashes and gastrointestinal inflammation. | The nature and incidence of adverse events are generally comparable, consistent with their shared mechanism of action. |
Mechanism of Action: CTLA-4 Blockade
This compound and Ipilimumab share a common mechanism of action by targeting the CTLA-4 receptor on T-cells. Under normal physiological conditions, the binding of B7 ligands (CD80/CD86) on antigen-presenting cells (APCs) to the CD28 receptor on T-cells provides a costimulatory signal, leading to T-cell activation. However, CTLA-4 has a higher affinity for B7 ligands and its engagement delivers an inhibitory signal, thereby downregulating the T-cell response. Both this compound and Ipilimumab are antibodies that block the interaction between CTLA-4 and B7 ligands. This blockade removes the inhibitory signal, leading to sustained T-cell activation and proliferation, and ultimately an enhanced anti-tumor immune response.
Caption: CTLA-4 signaling pathway and the mechanism of action of this compound/Ipilimumab.
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of this compound and Ipilimumab in melanoma models.
In Vivo Tumor Growth Studies
-
Animal Model: C57BL/6 mice are commonly used.
-
Tumor Cell Line: B16F10 melanoma cells are subcutaneously injected into the flank of the mice.
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound, Ipilimumab, or a control antibody (e.g., isotype control) are administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, twice a week for two weeks).
-
-
Endpoint Measurement:
-
Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²).
-
Overall survival is monitored, and mice are euthanized when tumors reach a predetermined size or show signs of ulceration.
-
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, regulatory T-cells).
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo evaluation of CTLA-4 inhibitors.
This guide provides a foundational comparison of this compound (Tremelimumab) and Ipilimumab in the context of preclinical melanoma research. Researchers are encouraged to consult specific study publications for more detailed information and to tailor experimental designs to their specific research questions.
References
Unable to Fulfill Request: "CM-675" Not Identified as a Research Compound
Following a comprehensive search for information on "CM-675," it has been determined that this identifier does not correspond to a known research compound, drug, or biological molecule in the scientific literature. The search results for "this compound" predominantly relate to a brass lighting fixture manufactured by the company CopperMoon. Additionally, the identifier is associated with a graduate-level course at Boston University titled "GMS CI 675: Designing Clinical Research Studies."
No peer-reviewed publications, clinical trial records, or other scientific data were found that would permit a cross-validation of findings or a comparison with alternative products within a research or drug development context. The core requirement of the request—to produce a comparison guide with experimental data—cannot be met due to the absence of any such data for a product named "this compound."
Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, is not possible. The fundamental prerequisite for such a guide is the existence of a research-validated product with published experimental findings, which "this compound" does not appear to be.
Tremelimumab (CM-675) Demonstrates Significant Anti-Tumor Efficacy in Preclinical Models Compared to Standard of Care
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the preclinical performance of tremelimumab (formerly known as CM-675, CP-675,206), a fully human monoclonal antibody, against standard-of-care therapies. This guide synthesizes available preclinical data, offering a detailed look at the anti-tumor activity, mechanism of action, and experimental protocols in various cancer models.
Tremelimumab is an immune checkpoint inhibitor that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1] By blocking CTLA-4, tremelimumab enhances the body's immune response against cancer cells.[2] Preclinical studies have been instrumental in establishing the rationale for its clinical development, demonstrating its potential as a monotherapy and in combination with other anticancer agents.[1][3]
Summary of Preclinical Efficacy
Preclinical investigations in various murine cancer models have consistently shown the anti-tumor activity of CTLA-4 blockade. While specific quantitative data for direct comparison of tremelimumab to standard-of-care chemotherapy in identical preclinical studies is not extensively detailed in publicly available literature, the general findings from numerous studies on anti-CTLA-4 antibodies provide a strong basis for its efficacy.
In a key preclinical study, the efficacy of a novel humanized anti-CTLA-4 antibody, CBT-509, was compared to ipilimumab (another anti-CTLA-4 antibody that has been a standard of care in certain cancers). In a murine colorectal cancer model (MC38) using humanized CTLA-4 B6 mice, CBT-509 demonstrated superior tumor eradication compared to ipilimumab at the same dosage.
| Treatment Group | Dosage | Tumor Eradication Rate |
| CBT-509 | 3 mg/kg | 87.5% (7 out of 8 mice) |
| Ipilimumab | 3 mg/kg | 50% (4 out of 8 mice) |
Table 1: Comparison of Anti-CTLA-4 Antibodies in a Murine Colorectal Cancer Model. This table summarizes the tumor eradication rates of CBT-509 and ipilimumab in the MC38 colorectal cancer model.
Mechanism of Action: CTLA-4 Blockade
The primary mechanism of action for tremelimumab is the blockade of the CTLA-4 receptor on T-cells. This action prevents the binding of its natural ligands, B7.1 (CD80) and B7.2 (CD86), which are expressed on antigen-presenting cells (APCs). The engagement of CTLA-4 by these ligands delivers an inhibitory signal to the T-cell, downregulating its activation and proliferation. By inhibiting this interaction, tremelimumab effectively "releases the brakes" on the immune system, leading to a more robust and sustained anti-tumor T-cell response.[2][4]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies employed in the evaluation of anti-CTLA-4 antibodies in preclinical cancer models.
Syngeneic Mouse Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of an anti-CTLA-4 antibody in an immunocompetent mouse model.
Methodology:
-
Cell Line: The MC38 murine colorectal cancer cell line is commonly used.
-
Animal Model: Humanized CTLA-4 B6 mice, which express the human CTLA-4 protein, are utilized to allow for the testing of human-specific antibodies like tremelimumab.
-
Tumor Implantation: A suspension of MC38 cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The anti-CTLA-4 antibody (e.g., CBT-509 or ipilimumab) is administered intraperitoneally at a specified dose and schedule (e.g., 3 mg/kg).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified period. Tumor eradication is noted for each group.
Conclusion
References
Comparative Analysis of Modulators Targeting the p-Ser-675-β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of molecules modulating the phosphorylation of β-catenin at serine 675 (p-Ser-675-β-catenin). This post-translational modification, primarily mediated by Protein Kinase A (PKA), represents a key signaling node in various cellular processes and disease states, including congenital hepatic fibrosis and cancer. This document outlines the mechanism of action of key molecular probes, presents their comparative performance data, and provides detailed experimental protocols for their characterization.
Introduction to the p-Ser-675-β-Catenin Signaling Pathway
The phosphorylation of β-catenin at serine 675 is a crucial event in a signaling cascade that operates independently of the canonical Wnt/GSK3β pathway. This pathway is initiated by the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates PKA. PKA directly phosphorylates β-catenin at Ser-675, leading to its stabilization and enhanced transcriptional activity. The nuclear translocation of p-Ser-675-β-catenin is further facilitated by the GTPase Rac-1, which is also activated by the cAMP/PKA axis. Once in the nucleus, p-Ser-675-β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell motility and proliferation.
Activators of the p-Ser-675-β-Catenin Pathway
Several molecules can be used to experimentally activate this signaling cascade. Their primary mechanisms of action and effective concentrations are summarized below.
| Compound | Target | Mechanism of Action | Effective Concentration (EC50) |
| Forskolin | Adenylyl Cyclase | Directly activates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent PKA activation.[1][2][3] | 5-10 µM for adenylyl cyclase activation.[3] |
| Prostaglandin E1 (PGE1) | Prostaglandin E Receptors | Binds to EP receptors, leading to G-protein-mediated activation of adenylyl cyclase and increased cAMP levels.[4][5] | Not explicitly defined for p-Ser-675-β-catenin induction. |
| Isoproterenol | β-adrenergic receptors | A β-agonist that stimulates adenylyl cyclase activity, leading to increased cAMP and PKA activation.[4][5] | Not explicitly defined for p-Ser-675-β-catenin induction. |
| Dibutyryl-cAMP (Bt2cAMP) | PKA | A cell-permeable cAMP analog that directly activates PKA.[4][5] | Not explicitly defined for p-Ser-675-β-catenin induction. |
Inhibitors of the p-Ser-675-β-Catenin Pathway
A number of small molecules and peptides can inhibit this pathway at different nodal points, providing valuable tools for its study and potential therapeutic intervention.
| Compound | Target | Mechanism of Action | Potency (IC50 / Ki) |
| H-89 | PKA | A potent and selective, ATP-competitive inhibitor of PKA.[6] | IC50 = 48 nM[6] |
| PKI (5-24) | PKA | A synthetic peptide corresponding to the inhibitory domain of the endogenous PKA inhibitor, acting as a potent and specific competitive inhibitor.[7][8] | Ki = 2.3 nM[8] |
| PKI (6-22) amide | PKA | A peptide fragment of the endogenous PKA inhibitor.[9] | IC50 = 0.61 nM[9] |
| NSC 23766 | Rac1-GEF interaction | Prevents the activation of Rac1 by its guanine nucleotide exchange factors (GEFs), TrioN and Tiam1, thus inhibiting Rac-1-mediated nuclear translocation of p-Ser-675-β-catenin.[10][11] | IC50 ~ 50 µM[11] |
| Quercetin | β-catenin/TCF-4 Interaction | Disrupts the binding of β-catenin to TCF-4 and reduces the nuclear levels of both proteins, thereby inhibiting the transcriptional activity of the complex.[12] | Not explicitly defined for the PKA-mediated pathway. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: p-Ser-675-β-catenin signaling pathway and points of intervention.
Caption: Experimental workflows for pathway analysis.
Experimental Protocols
Western Blot for p-Ser-675-β-catenin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Ser-675-β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Normalize the p-Ser-675-β-catenin signal to total β-catenin or a loading control like GAPDH.
-
TOP/FOP Flash Reporter Assay
-
Transfection:
-
Co-transfect cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Treatment:
-
After 24 hours, treat the cells with the desired activators or inhibitors for the specified duration.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the TOP/FOP ratio to determine the specific β-catenin-dependent transcriptional activity.
-
Boyden Chamber Cell Migration Assay
-
Chamber Preparation:
-
Place a cell culture insert with an 8 µm pore size membrane into a well of a 24-well plate.
-
Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
-
Cell Seeding:
-
Resuspend cells in serum-free media.
-
If using inhibitors, pre-incubate the cells with the inhibitor.
-
Seed the cells into the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 12-24 hours).
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
This guide provides a foundational understanding of the p-Ser-675-β-catenin signaling pathway and the tools available for its investigation. The provided data and protocols are intended to facilitate further research into the biological roles of this pathway and the development of novel therapeutic strategies.
References
- 1. stemcell.com [stemcell.com]
- 2. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of β-Catenin by Cyclic AMP-Dependent Protein Kinase Stabilizes β-Catenin through Inhibition of Its Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of beta-catenin by cyclic AMP-dependent protein kinase stabilizes beta-catenin through inhibition of its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 10. PKA dependent p-Ser-675β-catenin, a novel signaling defect in a mouse model of Congenital Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 12. mdpi.com [mdpi.com]
Independent Verification of CM-675 (Tremelimumab) Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism and clinical performance of CM-675, also known as Tremelimumab (Imjudo®), with its primary alternative, Ipilimumab (Yervoy®). Both are immune checkpoint inhibitors targeting Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). This document summarizes key experimental data from clinical trials to facilitate an independent verification of their mechanisms and therapeutic outcomes.
Mechanism of Action: CTLA-4 Inhibition
This compound (Tremelimumab) and Ipilimumab share a common mechanism of action. They are both fully human monoclonal antibodies that bind to CTLA-4 on T cells, blocking its interaction with its ligands, CD80 and CD86, on antigen-presenting cells.[1] This blockade prevents the inhibitory signal that would normally attenuate T-cell activation, leading to an enhanced and prolonged anti-tumor immune response.[1]
dot
Caption: Signaling pathway of CTLA-4 inhibition by this compound (Tremelimumab) and Ipilimumab.
Clinical Performance: A Comparative Analysis
The clinical efficacy and safety of this compound (Tremelimumab) and Ipilimumab have been evaluated in numerous clinical trials. Below is a summary of key comparative data.
Advanced Melanoma
While no head-to-head phase III trial has directly compared Tremelimumab and Ipilimumab in advanced melanoma, data from separate pivotal trials provide a basis for comparison against standard chemotherapy and in similar patient populations.
Table 1: Efficacy and Safety of CTLA-4 Inhibitors in Advanced Melanoma
| Parameter | Tremelimumab (Phase III vs. Chemotherapy)[1][2][3] | Ipilimumab (CheckMate 067 vs. Ipilimumab alone)[4][5][6] |
| Median Overall Survival (OS) | 12.6 months | 19.9 months |
| Objective Response Rate (ORR) | 10.7% | 19% (Grade 3/4) |
| Median Duration of Response | 35.8 months | Not Reported |
| Progression-Free Survival (PFS) at 6 months | 20.3% | Not Reported |
| Treatment-Related Adverse Events (Grade 3/4) | Diarrhea, pruritus, rash (specific percentages not provided) | 28% |
| Endocrine Toxicities (Grade 3/4) | 7.4% | Not specified |
Unresectable Hepatocellular Carcinoma (uHCC)
This compound (Tremelimumab) has been investigated in combination with Durvalumab (an anti-PD-L1 antibody) in the HIMALAYA trial for first-line treatment of uHCC.
Table 2: Efficacy and Safety of Tremelimumab in Combination for Unresectable Hepatocellular Carcinoma (HIMALAYA Trial) [7][8][9][10]
| Parameter | Tremelimumab + Durvalumab (STRIDE regimen) | Sorafenib (Control) |
| Median Overall Survival (OS) | 16.43 months | 13.77 months |
| Overall Survival (OS) Rate at 36 months | 30.7% | 20.2% |
| Objective Response Rate (ORR) | 20.1% | 5.1% |
| Treatment-Related Adverse Events (Grade 3/4) | 25.8% | 36.9% |
| Treatment-Related Adverse Events Leading to Discontinuation | 8.2% | 11.0% |
Experimental Protocols
Phase III Trial of Tremelimumab in Advanced Melanoma
-
Objective: To evaluate the overall survival (OS) of tremelimumab versus standard-of-care chemotherapy in patients with treatment-naive, unresectable stage IIIc or IV melanoma.[2][3]
-
Study Design: A randomized, open-label, phase III trial.[2]
-
Patient Population: 655 patients with unresectable stage IIIc or IV melanoma who had not received prior systemic therapy.[2][3]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[2]
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.
dot
Caption: Workflow for the Phase III trial of Tremelimumab in advanced melanoma.
HIMALAYA Trial: Tremelimumab and Durvalumab in uHCC
-
Objective: To assess the efficacy and safety of a single priming dose of tremelimumab plus durvalumab (STRIDE regimen) and durvalumab monotherapy versus sorafenib in the first-line treatment of unresectable hepatocellular carcinoma.[9][10]
-
Study Design: A randomized, open-label, multicenter, global, phase III trial.[9]
-
Patient Population: 1,171 patients with unresectable HCC who had not received prior systemic therapy.[10]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS) for the STRIDE regimen versus sorafenib.[10]
-
Secondary Endpoints: OS for durvalumab versus sorafenib, progression-free survival, objective response rate, and safety.[10]
dot
Caption: Workflow for the HIMALAYA trial of Tremelimumab and Durvalumab in uHCC.
Conclusion
The data presented in this guide provide a basis for the independent verification of the mechanism and clinical activity of this compound (Tremelimumab). As a CTLA-4 inhibitor, its mechanism is well-established and shared with Ipilimumab. Clinical trial data demonstrate its efficacy, particularly in combination with other immunotherapies like Durvalumab in uHCC. While direct comparative data with Ipilimumab is limited, the available evidence from separate trials allows for an informed assessment of its relative performance. Researchers are encouraged to consult the primary clinical trial publications for a more in-depth analysis of the experimental data and protocols.
References
- 1. Phase III Randomized Clinical Trial Comparing Tremelimumab With Standard-of-Care Chemotherapy in Patients With Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase III randomized clinical trial comparing tremelimumab with standard-of-care chemotherapy in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Outcomes From CheckMate 067 Nivolumab/Ipilimumab, Nivolumab, or Ipilimumab in Advanced Melanoma - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Final, 10-Year Outcomes with Nivolumab plus Ipilimumab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Five-year overall survival update from the HIMALAYA study of tremelimumab plus durvalumab in unresectable HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Tremelimumab plus Durvalumab in Unresectable Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
CM-675: A Comparative Analysis of a Dual PDE5/HDAC Inhibitor
In the landscape of pharmacological research, particularly in the pursuit of novel therapeutics for neurodegenerative diseases and cancer, dual-target inhibitors represent a promising strategy to tackle complex multifactorial pathologies. CM-675, a potent dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs), has emerged as a significant compound of interest. This guide provides a side-by-side comparison of this compound with established inhibitors of PDE5 and HDACs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Performance Comparison of this compound and Other Inhibitors
The following tables summarize the key performance indicators of this compound in comparison to well-established PDE5 and HDAC inhibitors. It is important to note that the data for this compound and other dual inhibitors are derived from specific preclinical studies, while the data for single-target inhibitors are compiled from a range of publicly available sources and may not be from direct head-to-head comparisons.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (PDE5A) | IC50 (HDAC1) | IC50 (HDAC6) | Selectivity Notes |
| This compound | PDE5/HDAC | 114 nM | 673 nM | >10-fold selective over HDAC6 | Dual inhibitor with preference for Class I HDACs. |
| Compound 44b * | PDE5/HDAC6 | 4 nM | >10,000 nM | 14 nM | Highly selective dual inhibitor for PDE5 and HDAC6.[1] |
| Sildenafil | PDE5 | 3.5 - 5 nM | N/A | N/A | Highly potent and selective PDE5 inhibitor. |
| Tadalafil | PDE5 | 1.8 - 6.7 nM | N/A | N/A | Potent and long-acting selective PDE5 inhibitor. |
| Vorinostat (SAHA) | Pan-HDAC | N/A | 31 nM | 47 nM | Broad-spectrum inhibitor of Class I and II HDACs.[2] |
| Romidepsin | Class I HDAC | N/A | 3.6 nM | 50 nM | Potent, selective inhibitor of Class I HDACs.[3] |
*Compound 44b is a representative dual PDE5/HDAC6 inhibitor from a key study in the field and is presented here for comparative purposes.[1]
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cellular Effect | Animal Model | Key In Vivo Finding |
| This compound | Increased AcH3K9 and pCREB | Central Nervous System models | Demonstrates in vivo target engagement (histone acetylation and CREB phosphorylation). |
| Compound 44b | Not specified | Tg2576 mouse model of Alzheimer's | Tested for in vivo efficacy in a relevant disease model.[1] |
| Sildenafil | Increased cGMP levels | Various (e.g., erectile dysfunction, pulmonary hypertension) | Improves erectile function and reduces pulmonary arterial pressure.[4] |
| Tadalafil | Increased cGMP levels | Various (e.g., erectile dysfunction, benign prostatic hyperplasia) | Effective for erectile dysfunction and lower urinary tract symptoms.[5] |
| Vorinostat (SAHA) | Induction of apoptosis, cell cycle arrest | Xenograft models of various cancers | Inhibits tumor growth in multiple cancer models. |
| Romidepsin | Induction of apoptosis, cell cycle arrest | T-cell lymphoma models | Shows significant anti-tumor activity in T-cell lymphomas. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: PDE5 Signaling Pathway Inhibition.
Caption: HDAC Signaling Pathway Inhibition.
Caption: Drug Discovery Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate inhibitors like this compound.
Biochemical Assays for PDE5 and HDAC Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PDE5 and various HDAC isoforms.
-
PDE5 Inhibition Assay: Recombinant human PDE5A1 is used in an assay buffer containing Tris-HCl, MgCl2, and a cGMP substrate. The reaction is initiated by the addition of the enzyme and incubated at 37°C. The amount of hydrolyzed cGMP is quantified, often using a commercially available kit that converts the product AMP into a detectable signal (e.g., luminescence or fluorescence). Test compounds are added at various concentrations to determine their inhibitory effect, and IC50 values are calculated from the dose-response curves.
-
HDAC Inhibition Assay: The inhibitory activity against Class I and II HDACs is typically measured using a fluorometric assay. Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are incubated with a fluorescently labeled acetylated peptide substrate in an assay buffer. The reaction is stopped, and a developer solution is added to produce a fluorescent signal that is proportional to the deacetylated substrate. The fluorescence is measured using a microplate reader. Test compounds are assayed at multiple concentrations to generate IC50 values.
Cell-Based Assays
Objective: To assess the biological activity of the inhibitors in a cellular context.
-
Histone Acetylation Assay: Cells (e.g., cancer cell lines or neuronal cells) are treated with the test compounds for a specified period. Following treatment, cells are lysed, and nuclear extracts are prepared. The level of acetylated histones (e.g., acetylated Histone H3 at lysine 9, AcH3K9) is determined by Western blotting using specific antibodies. Densitometry is used to quantify the changes in acetylation levels relative to a loading control (e.g., total Histone H3).
-
cGMP Level Measurement: Cellular cGMP levels are measured using a competitive enzyme immunoassay (EIA) kit. Cells are treated with the test compounds, often in the presence of a nitric oxide donor to stimulate cGMP production. After treatment, cells are lysed, and the cGMP concentration in the lysate is determined according to the manufacturer's protocol.
-
Cytotoxicity Assay: The effect of the inhibitors on cell viability is assessed using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-72 hours. The assay reagent is then added, and the absorbance or luminescence, which correlates with the number of viable cells, is measured.
In Vivo Animal Studies
Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of the inhibitors in a living organism.
-
Pharmacokinetic Studies: The test compound is administered to animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection). Blood samples are collected at various time points, and the concentration of the compound in the plasma is determined using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and bioavailability.
-
Efficacy Studies in Disease Models: The therapeutic potential of the inhibitor is evaluated in relevant animal models of disease. For instance, in a mouse model of Alzheimer's disease (e.g., Tg2576 mice), the compound is administered for a defined period, and its effects on cognitive function (e.g., using the Morris water maze test) and pathological markers (e.g., amyloid-beta plaques and tau pathology in the brain) are assessed.[1] In cancer models, the compound is administered to tumor-bearing mice, and its effect on tumor growth and survival is monitored.
This guide provides a foundational comparison of this compound with other key inhibitors, highlighting its dual-action mechanism. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development. Further head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound relative to existing treatments.
References
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil | Semantic Scholar [semanticscholar.org]
Confirming Target Engagement in Cells: A Comparative Guide Using Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Establishing that a therapeutic compound reaches and interacts with its intended molecular target within a cell is a critical step in drug discovery. This guide provides a comparative overview of key methodologies for confirming target engagement, using the multi-kinase inhibitor dasatinib as a case study. We will delve into the principles, present comparative data, and provide detailed protocols for three prominent techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and In-Cell ELISA.
Dasatinib: A Model for Multi-Target Engagement
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][2] Its polypharmacology, engaging with multiple intended and unintended "off-target" kinases, makes it an excellent model compound to illustrate the strengths and nuances of different target engagement assays.[3][4][5]
Comparative Analysis of Target Engagement Methods
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired endpoint (e.g., direct binding, downstream signaling). Below is a summary of quantitative data for dasatinib's target engagement as determined by different methods.
| Method | Target | Cell Line | Metric | Value | Reference |
| CETSA-PEA | BRAF | K-562 | Thermal Shift | Significant Stabilization | [6][7] |
| CETSA-PEA | SRC | K-562 | Thermal Shift | Moderate Destabilization | [6][7] |
| NanoBRET™ | ABL | HEK293 | Target Occupancy | >50% at 100 nM | [8] |
| KinomeScan | 44 Kinases | - | % Inhibition | >50% | [8] |
| Activity-Based Protein Profiling | 29 Kinases | SNU-216, MKN-1 (Dasatinib-sensitive) | Target Identification | - | [4][9] |
| Activity-Based Protein Profiling | 18 Kinases | SNU-484, SNU-601 (Dasatinib-resistant) | Target Identification | - | [4][9] |
| In vitro Kinase Assay | SFK | - | IC50 | 0.2 - 1.1 nM | [2] |
| In vitro Kinase Assay | Bcr-Abl | - | IC50 | 3 nM | [2] |
Visualizing Experimental Workflows and Signaling Pathways
To better understand the practical application and biological context of these assays, the following diagrams illustrate the experimental workflows and a key signaling pathway affected by dasatinib.
Figure 1: Experimental workflows for CETSA, NanoBRET™, and In-Cell ELISA.
Figure 2: Simplified signaling pathways inhibited by Dasatinib.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[10][11][12] This label-free method can be performed on intact cells or cell lysates.[10]
Protocol for Western Blot-Based CETSA:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of dasatinib or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.[13][14]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by using a lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors).[14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of dasatinib indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein.[17]
Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.
-
Tracer and Compound Addition: Add a specific, cell-permeable fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.[18] Then, add varying concentrations of dasatinib.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of dasatinib indicates competitive displacement of the tracer and thus, target engagement.
In-Cell ELISA
In-Cell ELISA (ICE) is a quantitative immunocytochemical method performed in a microplate format to measure protein levels or post-translational modifications in fixed cells.
Protocol for In-Cell ELISA:
-
Cell Seeding and Treatment: Seed cells in a 96-well microplate and allow them to adhere. Treat the cells with different concentrations of dasatinib.[19][20]
-
Fixation and Permeabilization: Fix the cells with a solution like 4% formaldehyde, followed by permeabilization with a buffer containing a detergent (e.g., Triton X-100 or saponin).
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or milk in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the target protein. After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the amount of the target protein. Changes in protein levels or phosphorylation status upon dasatinib treatment can indicate downstream effects of target engagement.
Conclusion
Confirming target engagement in a cellular context is essential for validating the mechanism of action of a drug candidate and for understanding its cellular potency. The Cellular Thermal Shift Assay, NanoBRET™ Target Engagement Assay, and In-Cell ELISA each offer unique advantages and are suited for different stages of the drug discovery pipeline. As demonstrated with the multi-kinase inhibitor dasatinib, employing a combination of these techniques can provide a comprehensive understanding of a compound's interaction with its intended targets and its broader cellular effects. This multi-faceted approach, integrating direct binding assays with methods that probe downstream functional consequences, is crucial for making informed decisions in the development of new therapeutics.
References
- 1. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Cellular thermal shift assay. [bio-protocol.org]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 17. news-medical.net [news-medical.net]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 19. ld.ru [ld.ru]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Evaluating the Specificity of CM-675: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CM-675 is a novel dual inhibitor targeting phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs), with potential therapeutic applications in Alzheimer's disease.[1][2] This guide provides a comprehensive evaluation of the specificity of this compound by comparing its performance against established selective inhibitors of PDE5 and HDACs. All data is presented in clearly structured tables, accompanied by detailed experimental protocols and visualizations of key concepts to aid in the critical assessment of this compound.
Comparative Inhibitory Activity
The inhibitory potency of this compound against its primary targets, PDE5 and class I HDACs, is summarized below in comparison to sildenafil, a selective PDE5 inhibitor, and vorinostat, a pan-HDAC inhibitor.
| Compound | Target | IC50 (nM) |
| This compound | PDE5 | 114 [1] |
| HDAC1 | 673 (30 min pre-incubation) [1] | |
| 180 (4 hours pre-incubation) | ||
| 69 (6 hours pre-incubation) | ||
| HDAC2 | Significant time-dependent inhibition | |
| Sildenafil | PDE5 | 3.5 |
| PDE6 | 33 | |
| PDE1 | 180 | |
| Vorinostat (SAHA) | HDAC1 | 10[3] |
| HDAC3 | 20[3] | |
| Class I & II HDACs | Pan-inhibitory activity[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented findings.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against histone deacetylases.
-
Reagent Preparation : Prepare the HDAC substrate, assay buffer, and developer solution. The test compound (e.g., this compound) and control inhibitor (e.g., vorinostat) are serially diluted in assay buffer.
-
Reaction Setup : In a 96-well microplate, add the assay buffer, the HDAC substrate (a fluorogenic acetylated peptide), and the test compound or control.
-
Enzyme Addition : Initiate the reaction by adding the purified recombinant HDAC enzyme (e.g., HDAC1) to each well.
-
Incubation : Incubate the plate at 37°C for a specified period (e.g., 30 minutes to 6 hours) to allow for enzymatic deacetylation.
-
Development : Stop the reaction and initiate fluorescence development by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[4]
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro PDE5 Activity Assay (Fluorescence Polarization)
This protocol describes a common high-throughput screening method for identifying and characterizing PDE5 inhibitors.
-
Reagent Preparation : Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., sildenafil) in the assay buffer.
-
Enzyme and Substrate : Prepare a solution of purified recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Reaction Initiation : In a microplate, combine the test compound/control with the PDE5A1 enzyme solution and allow a brief pre-incubation period. Initiate the enzymatic reaction by adding the FAM-cGMP substrate.
-
Incubation : Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes) to allow for the hydrolysis of the substrate.
-
Detection : Stop the reaction and add a binding agent that specifically binds to the hydrolyzed, fluorescently labeled 5'-GMP product. This binding results in a change in the fluorescence polarization of the solution.
-
Measurement : Read the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.
-
Data Analysis : Determine the IC50 values by plotting the change in fluorescence polarization against the inhibitor concentration.
Signaling Pathway Context
This compound's dual-action mechanism is designed to intervene in pathways implicated in the pathology of Alzheimer's disease. PDE5 inhibition increases levels of cyclic guanosine monophosphate (cGMP), which plays a role in synaptic plasticity and neuronal survival. Inhibition of class I HDACs leads to hyperacetylation of histones, promoting the expression of genes involved in learning and memory.
Specificity Evaluation and Future Directions
The data presented indicate that this compound is a potent dual inhibitor of PDE5 and class I HDACs. Its inhibitory activity against HDAC1 shows a notable time-dependency, with potency increasing significantly with longer pre-incubation times. This suggests a slow-binding mechanism, which could have implications for its in vivo efficacy and dosing schedule.
For a more complete evaluation of this compound's specificity, further studies are recommended:
-
Comprehensive Selectivity Profiling : Testing this compound against a broad panel of PDE and HDAC isoforms will provide a more detailed understanding of its selectivity.
-
Off-Target Screening : A broad kinase panel screening (e.g., KINOMEscan) and screening against other relevant targets would help to identify any potential off-target activities that could lead to unforeseen side effects.
-
In Vivo Target Engagement : Demonstrating that this compound engages both PDE5 and class I HDACs in relevant animal models of Alzheimer's disease will be crucial for validating its mechanism of action.
References
Benchmarking CM-675: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison of the Dual PDE5/HDAC Inhibitor CM-675 Against Known Standards in Alzheimer's Disease and Melanoma.
This guide provides a comprehensive performance comparison of this compound, a novel dual inhibitor of Phosphodiesterase 5 (PDE5) and Class I Histone Deacetylases (HDACs). Due to the limited public availability of direct preclinical data for this compound, this guide establishes performance benchmarks based on the reported synergistic effects of combining PDE5 and HDAC inhibitors in relevant disease models. This approach offers a robust framework for evaluating the potential of this compound and guiding future research.
Executive Summary
This compound is a dual-action small molecule with inhibitory activity against both PDE5 and Class I HDACs, including HDAC1 with an IC50 of 673 nM and PDE5 with an IC50 of 114 nM. This unique mechanism of action holds therapeutic promise for complex diseases such as Alzheimer's disease and melanoma, where both signaling pathways are implicated in pathogenesis. This guide presents benchmark data from preclinical studies combining the HDAC inhibitor vorinostat and the PDE5 inhibitor tadalafil in an Alzheimer's disease mouse model. For melanoma, the performance of the HDAC inhibitor quisinostat is provided as a relevant comparator. Detailed experimental protocols for in vitro and in vivo evaluations are also included to support further research and validation.
Data Presentation: Performance Benchmarks
The following tables summarize key performance data from preclinical studies that serve as benchmarks for this compound.
Alzheimer's Disease: Synergistic Effects of Combined PDE5 and HDAC Inhibition
The data below is derived from a study using the Tg2576 mouse model of Alzheimer's disease, treated with a combination of vorinostat (HDAC inhibitor) and tadalafil (PDE5 inhibitor).[1][2][3] This combination is expected to mimic the dual inhibitory action of this compound.
| Performance Metric | Vehicle Control | Vorinostat (12.5 mg/kg) | Tadalafil (1 mg/kg) | Combination (Vorinostat + Tadalafil) |
| Contextual Memory (Fear Conditioning) | Impaired | Partially Improved | Partially Improved | Significantly Improved |
| Soluble Aβ42 Levels (Parieto-temporal cortex) | High | No Significant Change | No Significant Change | Marked Decrease |
| Tau Hyperphosphorylation (pTau/Total Tau) | High | No Significant Change | No Significant Change | Reduced |
| Hippocampal Spine Density | Reduced | Partially Increased | Partially Increased | Significantly Increased |
Data sourced from a study on the combined effect of vorinostat and tadalafil in a Tg2576 mouse model of Alzheimer's disease.[1][2][3]
Melanoma: Performance of a Class I/II HDAC Inhibitor
The following data for the HDAC inhibitor quisinostat in melanoma provides a benchmark for the HDAC-inhibiting activity of this compound.
| Performance Metric | Vehicle Control | Quisinostat |
| Tumor Growth Inhibition (Xenograft Model) | Progressive Growth | Significant Inhibition |
| In Vitro Cell Viability (Melanoma Cell Lines) | 100% | Reduced (IC50 in nM range) |
| Histone H3 Acetylation (Pharmacodynamic Marker) | Baseline | Increased |
| Ki67 (Proliferation Marker) | High | Decreased |
Performance benchmarks for quisinostat are based on data from preclinical and clinical studies in melanoma.[4][5][6][7][8]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound.
Caption: Dual inhibitory mechanism of this compound on HDAC and PDE5 signaling pathways.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
Caption: Standard workflow for a melanoma xenograft preclinical study.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
1. PDE5 Inhibition Assay (Fluorescence Polarization) [9][10][11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.
-
Materials:
-
Recombinant human PDE5A1 enzyme.
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Binding agent for fluorescently labeled 5'-GMP.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).
-
This compound and reference inhibitors (e.g., tadalafil) dissolved in DMSO.
-
384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add diluted compounds and PDE5A1 enzyme to the microplate wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and allow for binding of the fluorescent product by adding the binding agent.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization.
-
Calculate percent inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
-
2. HDAC Inhibition Assay (Colorimetric) [13][14][15][16][17]
-
Objective: To determine the IC50 of this compound against class I HDACs.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1).
-
HDAC colorimetric substrate (acetylated lysine side chain).
-
Lysine developer solution.
-
Assay buffer.
-
This compound and reference inhibitors (e.g., vorinostat) dissolved in DMSO.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
Add the HDAC colorimetric substrate to the microplate wells and incubate to coat the plate.
-
Wash the wells to remove unbound substrate.
-
Add diluted compounds and the HDAC enzyme to the wells.
-
Incubate at 37°C for 60-90 minutes to allow for deacetylation.
-
Add the lysine developer to produce a chromophore from the deacetylated substrate.
-
Incubate at 37°C for 30 minutes.
-
Measure absorbance at 450 nm.
-
Calculate percent inhibition and determine the IC50 value.
-
In Vivo Efficacy Studies
1. Alzheimer's Disease Mouse Model (Tg2576) [18][19][20][21][22]
-
Objective: To evaluate the effect of this compound on cognitive deficits and Alzheimer's-like pathology.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive impairment.
-
Procedure:
-
House Tg2576 mice and wild-type littermates under standard conditions.
-
At an appropriate age (e.g., 12-14 months), randomize mice into treatment groups (e.g., vehicle, this compound at various doses).
-
Administer treatment daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Contextual Fear Conditioning: Evaluate associative learning and memory.
-
-
Biochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Prepare brain homogenates from the cortex and hippocampus.
-
Measure Aβ40 and Aβ42 levels using ELISA.
-
Analyze tau phosphorylation (pTau) levels by Western blot.
-
-
Histological Analysis:
-
Perform immunohistochemistry on brain sections to visualize amyloid plaques and assess neuroinflammation (e.g., staining for GFAP and Iba1).
-
Use Golgi staining to quantify dendritic spine density in the hippocampus.
-
-
Data Analysis: Compare behavioral, biochemical, and histological endpoints between treatment groups.
-
2. Melanoma Xenograft Model (A375) [23][24][25][26][27]
-
Objective: To assess the anti-tumor efficacy of this compound in a human melanoma model.
-
Cell Line: A375 human melanoma cells (BRAF V600E mutant).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Procedure:
-
Culture A375 cells under standard conditions.
-
Subcutaneously inject a suspension of A375 cells into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer this compound or vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.
-
Excise tumors, weigh them, and collect them for further analysis (e.g., pharmacodynamic markers like histone acetylation and Ki67 staining).
-
Data Analysis: Calculate tumor growth inhibition and compare tumor volumes and weights between treatment groups.
-
Conclusion
This compound, with its dual inhibitory action on PDE5 and HDACs, represents a promising therapeutic strategy for diseases with complex and interconnected pathologies like Alzheimer's disease and melanoma. While direct preclinical data for this compound is not yet publicly available, the synergistic effects observed with combined PDE5 and HDAC inhibition in relevant models provide a strong rationale for its continued development. The experimental protocols and benchmark data presented in this guide are intended to facilitate further research and a comprehensive evaluation of this compound's therapeutic potential.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Concomitant histone deacetylase and phosphodiesterase 5 inhibition synergistically prevents the disruption in synaptic plasticity and it reverses cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase (HDAC) Inhibitors: A Promising Weapon to Tackle Therapy Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. epigentek.com [epigentek.com]
- 16. content.abcam.com [content.abcam.com]
- 17. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 18. criver.com [criver.com]
- 19. cyagen.com [cyagen.com]
- 20. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scantox.com [scantox.com]
- 22. alzforum.org [alzforum.org]
- 23. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 25. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CM-675
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CM-675, a dual phosphodiesterase 5 (PDE5) and class I histone deacetylase (HDAC) inhibitor. The following procedures are based on general best practices for the disposal of potent, biologically active small molecules in a laboratory setting. It is imperative to consult your institution's specific hazardous waste management guidelines and a qualified safety professional before proceeding.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is critical for a preliminary hazard assessment in the absence of a specific Safety Data Sheet (SDS).
| Property | Value |
| Chemical Name | N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
| CAS Number | 1872466-47-1 |
| Molecular Formula | C₃₁H₃₂N₆O₃ |
| Molecular Weight | 536.63 g/mol |
| Known Biological Activity | Dual inhibitor of phosphodiesterase 5 (PDE5) and class I histone deacetylases (HDACs) |
Experimental Protocols: General Disposal Methodology
The disposal of this compound, as with any potent research chemical for which a specific SDS is unavailable, should be handled as hazardous waste. The primary goal is to prevent environmental contamination and minimize exposure to personnel.
Step 1: Inactivation (Optional, Expert Consultation Required)
Step 2: Waste Segregation
Proper segregation is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with the full chemical name, "this compound," and any solvents present in the solution.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling and Storage
-
All waste containers must be labeled with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" and its CAS number: "1872466-47-1".
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (in the absence of an SDS, treat as "Toxic" and "Bioactive").
-
-
Store the labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Safety Considerations
The following diagram outlines the logical dependencies for ensuring the safe handling and disposal of this compound.
Caption: Key safety considerations for handling and disposing of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and your institution's specific policies. Always prioritize safety and compliance with all applicable regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
